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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate in Advanced Therapeutics

Abstract Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly known as L-Histidine methyl ester, is a critical biochemical intermediate in modern peptide synthesis, drug development, and coordination chemistry. By mas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly known as L-Histidine methyl ester, is a critical biochemical intermediate in modern peptide synthesis, drug development, and coordination chemistry. By masking the C-terminal carboxylic acid of histidine, this derivative prevents unwanted zwitterionic interactions and side reactions, enabling highly controlled elongation of peptide chains and the synthesis of complex metallopeptides. This whitepaper provides a comprehensive, field-proven guide to the structural mechanics, synthesis protocols, and advanced applications of L-Histidine methyl ester.

Structural and Physicochemical Profiling

The utility of L-Histidine methyl ester stems from its tripartite functional architecture:

  • The Imidazole Ring: An electron-rich, aromatic heterocycle with a pKa of ~6.0. It exists in a tautomeric equilibrium between the τ (tele) and π (pros) nitrogens, allowing it to act as a versatile hydrogen bond donor/acceptor and a potent bidentate ligand for transition metals.

  • The α -Amino Group: A primary amine that serves as the nucleophilic anchor during peptide bond formation.

  • The Methyl Ester: The defining modification that neutralizes the native carboxylic acid. This C-terminal protection is paramount; it eliminates the zwitterionic nature of free histidine, thereby increasing solubility in organic solvents and preventing premature self-condensation or diketopiperazine formation during synthesis 1[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of L-Histidine Methyl Ester

PropertyValue
IUPAC Name Methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate
CAS Number 1499-46-3
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 113-116 °C (as Di-Boc derivative)
Solubility Highly soluble in water, methanol, and polar organic solvents

Mechanistic Role in Peptide Synthesis

In solid-phase and solution-phase peptide synthesis, the unprotected imidazole ring of histidine is notoriously prone to racemization and unwanted acylation. By utilizing L-Histidine methyl ester as a starting material, chemists can selectively protect the α -amine and the imidazole nitrogen (e.g., forming N( α ), N-(im)-Di-Boc-L-histidine methyl ester) . This highly controlled protection strategy ensures that subsequent peptide couplings yield enantiomerically pure target molecules 2[2].

G N1 L-Histidine (Zwitterionic) N2 Esterification (MeOH, SOCl2) N1->N2 N3 Histidine Methyl Ester (C-terminus protected) N2->N3 N4 N-alpha Protection (Boc2O / Fmoc-Cl) N3->N4 N5 Protected Building Block N4->N5 N6 Peptide Coupling (HATU / DIPEA) N5->N6 N7 Target Peptide API N6->N7

Workflow of Histidine Methyl Ester in solid-phase/solution-phase peptide synthesis.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed to explain why specific reagents and conditions are mandated.

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride via Fischer Esterification

This protocol converts free L-Histidine into its methyl ester dihydrochloride salt, preventing side reactions during subsequent functionalization.

  • Solvent Preparation: Cool 50 mL of anhydrous methanol to -10 °C in an ice-salt bath under an inert argon atmosphere.

    • Causality: The subsequent addition of thionyl chloride is violently exothermic. Sub-zero temperatures prevent solvent boil-off and control the reaction kinetics.

  • Acid Catalyst Generation: Add 2.5 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes.

    • Causality: SOCl₂ reacts instantly with methanol to generate HCl gas in situ. This provides the highly acidic environment necessary to protonate the carboxylic acid, rendering the carbonyl carbon highly electrophilic for nucleophilic attack by methanol.

  • Substrate Addition: Slowly add 1 equivalent of L-Histidine free base to the stirring solution.

    • Causality: Free histidine is initially insoluble in cold methanol but will rapidly dissolve as the esterification proceeds and the soluble dihydrochloride salt forms.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.

    • Causality: Refluxing provides the activation energy required to drive the breakdown of the tetrahedral intermediate, pushing the equilibrium toward the ester product.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to precipitate the product.

    • Causality: Ether removes unreacted methanol and volatile byproducts (SO₂, HCl), allowing the pure L-Histidine methyl ester dihydrochloride to crystallize.

Protocol 2: Selective Metal Complexation (Cu²⁺ Coordination)

Histidine methyl ester is frequently used to synthesize metallopeptides or artificial enzymes. The esterification prevents the carboxylate group from interfering with metal binding, directing coordination exclusively to the imidazole and α -amino nitrogens 3[3].

  • Buffer Preparation: Dissolve L-Histidine methyl ester dihydrochloride in a 50 mM HEPES buffer adjusted to pH 7.2.

    • Causality: The imidazole side chain has a pKa of ~6.0. Maintaining a slightly alkaline pH ensures the imidazole nitrogen is deprotonated, providing a free lone pair for dative bonding with the metal center, while strictly avoiding the precipitation of insoluble copper hydroxides that occurs at pH > 8.0.

  • Metal Addition: Add an equimolar amount of Copper(II) perchlorate dropwise while stirring.

    • Causality: Cu²⁺ forms highly stable square-planar or octahedral complexes. Strict 1:1 equimolar stoichiometry prevents the formation of uncontrolled polymeric metal-ligand networks.

  • Validation: Monitor the reaction via UV-Vis spectroscopy.

    • Causality: Successful coordination of the nitrogen donors to Cu²⁺ will shift the d-d transition absorption maximum to shorter wavelengths (typically ~600 nm), providing immediate, self-validating proof of complexation.

Table 2: Reaction Parameters and Yield Optimization

Reaction TypeReagentsOptimal TempExpected YieldPrimary Causality for Conditions
Fischer Esterification SOCl₂, Methanol65 °C (Reflux)>85%Reflux drives tetrahedral intermediate breakdown.
N-alpha Protection Boc₂O, TEA, DCM0 °C to RT90-97%Low initial temp prevents unwanted di-acylation.
Metal Complexation Cu(ClO₄)₂, HEPES25 °C>90%Equimolar ratio prevents polymeric networks.

Applications in Drug Development and Bioconjugation

Beyond fundamental peptide synthesis, L-Histidine methyl ester is a critical scaffold in advanced medicinal chemistry:

  • Artificial Metallopeptides & Catalysis: Recent advancements have utilized histidine methyl ester to synthesize chiral imidazolium salts. By converting the ester into a cyclic urea intermediate, researchers can selectively methylate the N1 position. This creates highly specific metal-binding amino acids used in Palladium and Rhodium-catalyzed transmetallation processes 4[4].

  • Peptidomimetics: The compound is heavily utilized in the design of conformationally constrained histidines. By utilizing phase-transfer catalytic alkylation on protected histidine methyl esters, researchers can synthesize α -methyl histidines and aza-histidines, which are highly resistant to enzymatic degradation in vivo 5[5].

G M1 Histidine Methyl Ester M3 Coordination via Imidazole Nitrogen M1->M3 M4 Coordination via Alpha-Amino Group M1->M4 M2 Transition Metal (Cu2+) M2->M3 M2->M4 M5 Stable Metallopeptide Complex M3->M5 M4->M5

Bidentate coordination mechanism of Histidine Methyl Ester with transition metals.

Conclusion

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is far more than a simple protected amino acid; it is a highly tunable chemical scaffold. By understanding the thermodynamic and kinetic causality behind its reactivity—specifically the interplay between its esterified C-terminus and its electron-rich imidazole ring—drug development professionals can leverage this molecule to engineer highly specific peptidomimetics, robust bioconjugates, and novel metallo-therapeutics.

References

  • Synthesis of Viridamine Analogues for Use in Selective Metal Complexation Studies. University of Johannesburg.[Link]

  • Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics. MDPI.[Link]

Sources

Exploratory

A Comprehensive Guide to the Nomenclature and Scientific Applications of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a critical derivative of the amino acid L-h...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a critical derivative of the amino acid L-histidine. We will dissect its various synonyms, chemical identifiers, and the significant roles it plays in biochemical research and pharmaceutical development. This document is structured to offer clarity and precision, ensuring that researchers can confidently identify and utilize this compound in their work.

Decoding the Nomenclature: A Multiplicity of Synonyms

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a systematic chemical name that, while precise, is less commonly used in scientific literature compared to its more trivial and widely accepted synonyms. Understanding these alternative names is paramount for efficient literature review and clear scientific communication.

The most prevalent synonym for this compound is L-Histidine methyl ester .[1][2] This name clearly indicates that it is the methyl ester derivative of the naturally occurring amino acid, L-histidine. The designation "L" specifies the stereochemistry at the alpha-carbon, which is crucial for its biological activity.

Other frequently encountered synonyms include:

  • Methyl L-histidinate [2]

  • HME (an abbreviation for Histidine Methyl Ester)[1]

  • (S)-Histidine methyl ester [2]

  • (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [2]

  • H-His-OMe (a common peptide chemistry abbreviation)[3]

It is also critical to recognize that this compound is often supplied and utilized in its salt forms, primarily as the hydrochloride or dihydrochloride salt, to enhance its stability and solubility in aqueous solutions. These forms have their own set of synonyms:

  • L-Histidine methyl ester dihydrochloride [4]

  • Methyl L-histidinate dihydrochloride [4]

  • H-His-OMe·2HCl [4]

  • L-His-OMe·2HCl

The corresponding D-isomer, (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate , also finds use in specific research contexts and is often referred to as D-Histidine methyl ester .[5]

Key Identifiers and Physicochemical Properties

To ensure unambiguous identification, a table summarizing the key chemical identifiers and properties for the most common forms of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is provided below.

Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
L-Histidine methyl ester Methyl L-histidinate, HME1499-46-3[1]C₇H₁₁N₃O₂169.18[1]
L-Histidine methyl ester dihydrochloride Methyl L-histidinate dihydrochloride7389-87-9[1]C₇H₁₁N₃O₂ · 2HCl242.10
D-Histidine methyl ester dihydrochloride (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride4467-54-3[5]C₇H₁₃Cl₂N₃O₂242.10

Scientific and Research Applications

L-Histidine methyl ester and its salts are versatile tools in the hands of researchers, with applications spanning biochemistry, pharmacology, and synthetic chemistry.

Enzyme Inhibition: A Focus on Histidine Decarboxylase

One of the most well-documented roles of L-Histidine methyl ester is as an inhibitor of histidine decarboxylase.[1] This enzyme is responsible for the conversion of histidine to histamine, a key mediator of allergic and inflammatory responses. By acting as a competitive inhibitor, L-histidine methyl ester can be used to study the kinetics and mechanism of this enzyme, and as a starting point for the design of more potent and specific inhibitors with therapeutic potential.

Peptide Synthesis

In the field of peptide chemistry, L-Histidine methyl ester serves as a crucial building block. The esterification of the C-terminus protects the carboxylic acid group, allowing for the selective formation of a peptide bond at the N-terminus. This protection strategy is fundamental to the stepwise synthesis of peptides, enabling the creation of complex and biologically active molecules.

Biochemical and Pharmaceutical Research

L-Histidine methyl ester dihydrochloride is widely utilized in a variety of biochemical and pharmaceutical research settings. It serves as a precursor in the synthesis of other molecules and is used in studies of metabolic pathways involving histidine. Its ability to act as a buffer in biological systems also makes it valuable in cell culture and fermentation processes.

Experimental Workflow: Utilization in an Enzymatic Assay

The following diagram illustrates a generalized workflow for utilizing L-Histidine methyl ester in an enzymatic assay to study its inhibitory effects on histidine decarboxylase.

Enzymatic_Assay_Workflow Workflow for Histidine Decarboxylase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer Solution (e.g., Phosphate Buffer, pH 7.0) E Pipette Buffer, Substrate, and varying concentrations of Inhibitor into reaction vessels A->E B Prepare Substrate Solution (L-Histidine) B->E C Prepare Enzyme Solution (Histidine Decarboxylase) G Initiate reaction by adding Enzyme Solution C->G D Prepare Inhibitor Stock Solution (L-Histidine Methyl Ester) D->E F Pre-incubate at optimal temperature E->F F->G H Incubate for a defined time period G->H I Stop the reaction (e.g., by adding a strong acid) H->I J Quantify product formation (e.g., Histamine) via HPLC or a colorimetric assay I->J K Plot reaction velocity vs. substrate concentration for each inhibitor concentration J->K L Determine kinetic parameters (Km, Vmax) and inhibition constant (Ki) K->L

Caption: Generalized workflow for an enzyme inhibition assay.

Conclusion

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-histidine methyl ester, is a compound of significant interest in the scientific community. Its various synonyms and salt forms are important to recognize for comprehensive literature searching and clear communication. Its roles as an enzyme inhibitor, a building block in peptide synthesis, and a tool in biochemical research underscore its value to researchers and drug development professionals. A thorough understanding of its properties and applications is essential for its effective use in advancing scientific knowledge.

References

  • Wikipedia. Histidine methyl ester. Available from: [Link]

  • PubChem. Histidine-methyl-ester. Available from: [Link]

  • PubChem. Methyl L-histidinate dihydrochloride. Available from: [Link]

  • PubMed. L-histidine methyl ester dihydrochloride. Available from: [Link]

  • Inxight Drugs. HISTIDINE METHYL ESTER. Available from: [Link]

  • FooDB. Showing Compound L-1-Methylhistidine (FDB012119). Available from: [Link]

  • ChemBK. (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride. Available from: [Link]

Sources

Foundational

The Biological Significance of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (L-Histidine Methyl Ester): A Technical Guide for Researchers and Drug Development Professionals

Introduction Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-Histidine Methyl Ester (HME), is a chemically modified derivative of the essential amino acid L-histidine.[1] This modification, the es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-Histidine Methyl Ester (HME), is a chemically modified derivative of the essential amino acid L-histidine.[1] This modification, the esterification of the carboxyl group, confers unique physicochemical properties that translate into distinct and potent biological activities. While sharing the fundamental imidazole side chain with its parent molecule, HME's altered charge and reactivity make it a valuable tool in biochemical research and a molecule of interest in pharmaceutical development.[1][2] This guide provides an in-depth exploration of the biological significance of HME, focusing on its mechanisms of action and practical applications for researchers and drug development professionals.

Chemical Identity and Properties of L-Histidine Methyl Ester

HME is typically available as a white to off-white crystalline powder, often in its dihydrochloride salt form to enhance solubility and stability.[3] The presence of the methyl ester group makes the molecule more lipophilic than L-histidine, facilitating its passage across biological membranes. This characteristic is central to one of its key biological applications as a lysosomotropic agent.

PropertyValueSource
Chemical Formula C7H11N3O2[1]
Molar Mass 169.184 g·mol−1[4]
CAS Number 1499-46-3[4]
Solubility Soluble in water and polar organic solvents[1]
Overview of its Biological Significance as a Derivative of L-Histidine

L-histidine is a versatile amino acid with a pKa of its imidazole side chain near physiological pH, allowing it to act as a proton donor or acceptor in various enzymatic reactions.[5] It is a precursor to the neurotransmitter and inflammatory mediator, histamine, and the antioxidant dipeptide, carnosine.[5][6] HME, as a derivative, provides a unique way to probe and manipulate these biological systems. Its primary areas of biological significance, which will be explored in this guide, are its role as an irreversible inhibitor of histidine decarboxylase and its function as a lysosomotropic agent.[4][7]

L-Histidine Methyl Ester as a Modulator of the Histaminergic System

The histaminergic system plays a crucial role in a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[5][8] The synthesis of histamine from L-histidine is the rate-limiting step in this pathway, catalyzed by the enzyme L-histidine decarboxylase (HDC).[8][9]

The Histamine Synthesis Pathway: A Brief Overview

The conversion of L-histidine to histamine is a single enzymatic step involving the decarboxylation of the amino acid.[9] This reaction is catalyzed by HDC, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[10] Once synthesized, histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[5] The modulation of HDC activity is, therefore, a key control point in the histaminergic system.

Histamine Synthesis Pathway L_Histidine L-Histidine HDC L-Histidine Decarboxylase (HDC) (Pyridoxal 5'-phosphate dependent) L_Histidine->HDC Substrate Histamine Histamine HDC->Histamine Product HME L-Histidine Methyl Ester (HME) Inhibition Irreversible Inhibition HME->Inhibition Inhibition->HDC

Figure 1: Simplified schematic of the histamine synthesis pathway and the inhibitory action of L-Histidine Methyl Ester (HME) on L-Histidine Decarboxylase (HDC).

Mechanism of Irreversible Inhibition of Histidine Decarboxylase

HME acts as an irreversible inhibitor of HDC.[4][11] The mechanism involves the enzyme recognizing HME as a substrate analog. Upon binding to the active site, a reaction occurs that leads to the covalent modification of the enzyme, rendering it permanently inactive.[11] Studies with HDC from Lactobacillus 30a have shown that this inactivation involves an essential sulfhydryl (-SH) group within the enzyme's active site.[11]

The inactivation of HDC by HME follows pseudo-first-order kinetics.[11] For the enzyme from Lactobacillus 30a, the inactivation exhibits saturation kinetics with a Kinact of 1.2 mM and a maximal rate of inactivation (kinact) of 0.346 min-1 at pH 4.8 and 25°C.[11]

Kinetic ParameterValueConditionsSource
Kinact 1.2 mMpH 4.8, 25°C[11]
kinact 0.346 min-1pH 4.8, 25°C[11]
Experimental Application: Probing the Role of Histamine in Physiological and Pathological Processes

The ability of HME to irreversibly inhibit HDC makes it a powerful research tool to investigate the consequences of histamine depletion in various biological systems. By blocking the synthesis of new histamine, researchers can study its role in processes such as inflammation, immune responses, and neuronal signaling.[3][9]

This protocol is adapted from methodologies used to assess HDC activity and its inhibition.

Objective: To determine the inhibitory effect of L-Histidine Methyl Ester on the activity of L-Histidine Decarboxylase in vitro.

Materials:

  • L-Histidine Decarboxylase (from a commercial source or purified)

  • L-Histidine (substrate)

  • L-Histidine Methyl Ester dihydrochloride (inhibitor)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium acetate buffer (pH 4.5)

  • [14C]-L-Histidine (carboxyl-labeled)

  • Scintillation vials and scintillation fluid

  • Microplate reader or spectrophotometer (for non-radioactive assays)

  • Incubator or water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Histidine Decarboxylase in cold deionized water.

    • Prepare a stock solution of L-Histidine in sodium acetate buffer.

    • Prepare a range of concentrations of L-Histidine Methyl Ester in sodium acetate buffer.

    • Prepare a stock solution of PLP in sodium acetate buffer.

  • Enzyme Pre-incubation with Inhibitor:

    • In a series of microcentrifuge tubes, add a fixed amount of HDC enzyme solution.

    • Add varying concentrations of HME to the tubes. Include a control with no HME.

    • Incubate the enzyme-inhibitor mixtures for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition to occur.

  • Enzyme Activity Assay (Radiometric Method):

    • Prepare a reaction mixture containing sodium acetate buffer, PLP, and [14C]-L-Histidine.

    • Initiate the reaction by adding a sample of the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

    • Incubate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of released [14C]O2 by trapping it and quantifying using liquid scintillation counting.[12]

  • Data Analysis:

    • Calculate the percentage of HDC activity remaining at each HME concentration compared to the control (no HME).

    • Plot the percentage of remaining activity against the HME concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

L-Histidine Methyl Ester as a Lysosomotropic Agent

Lysosomes are acidic organelles responsible for the degradation of cellular waste and are involved in various cellular processes, including metabolism and signaling.[7][13] Lysosomotropic agents are compounds that selectively accumulate within lysosomes.

The Principle of Lysosomotropism and the Role of Methyl Esterification

HME is a classic example of a lysosomotropic agent.[7] The methyl esterification of the carboxyl group neutralizes its negative charge, rendering the molecule lipophilic and membrane-permeable. This allows HME to freely diffuse across the cell and lysosomal membranes into the acidic lumen of the lysosome.

Mechanism of Lysosomal Accumulation and Swelling

Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the methyl ester of HME is hydrolyzed by lysosomal esterases.[7] This cleavage removes the methyl group, regenerating the carboxylate group. The resulting charged L-histidine molecule is now membrane-impermeable and becomes trapped within the lysosome. The continuous influx and subsequent trapping of L-histidine lead to a significant increase in the intra-lysosomal solute concentration, causing an osmotic influx of water and resulting in the characteristic swelling of the lysosomes.[7][13]

Lysosomotropic Action of HME cluster_0 Cytosol (pH ~7.2) cluster_1 Lysosome (pH ~4.5-5.0) HME_out L-Histidine Methyl Ester (Lipophilic, Membrane-Permeable) HME_in L-Histidine Methyl Ester HME_out->HME_in Diffusion Esterases Lysosomal Esterases HME_in->Esterases Substrate Histidine_trapped L-Histidine (Charged, Membrane-Impermeable) Swelling Osmotic Swelling Histidine_trapped->Swelling Increased Osmotic Pressure Esterases->Histidine_trapped Hydrolysis Water H₂O Water->Swelling

Figure 2: Mechanism of L-Histidine Methyl Ester (HME) accumulation and induction of osmotic swelling in lysosomes.

Applications in a Research Context

The ability of HME to induce lysosomal swelling is a valuable tool for studying various aspects of lysosomal biology.

By observing the dynamics of lysosomal swelling and recovery, researchers can gain insights into lysosomal membrane transport, integrity, and the cellular response to lysosomal stress.[7][14]

Lysosomal storage disorders (LSDs) are a group of genetic diseases characterized by the accumulation of undigested macromolecules within lysosomes, often leading to lysosomal dysfunction.[15][16] While not a therapeutic agent for LSDs, HME can be used as a research tool to model certain aspects of lysosomal stress and to study the cellular pathways that respond to lysosomal enlargement, which is a hallmark of many LSDs.[17][18]

Detailed Protocol: Induction and Analysis of Lysosomal Swelling in Cultured Cells

This protocol is based on established methods for using amino acid methyl esters to induce lysosomal expansion.[7][13]

Objective: To induce and visualize lysosomal swelling in cultured mammalian cells using L-Histidine Methyl Ester.

Materials:

  • Mammalian cell line (e.g., HeLa, fibroblasts)

  • Complete cell culture medium

  • L-Histidine Methyl Ester dihydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Lysosomal marker (e.g., LysoTracker dye or transfection with a LAMP1-GFP construct)

  • Fluorescence microscope

  • 35 mm glass-bottom dishes or coverslips

Procedure:

  • Cell Culture and Plating:

    • Culture cells in complete medium to ~70-80% confluency.

    • Seed cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.

  • Preparation of HME Solution:

    • Prepare a stock solution of HME (e.g., 100 mM) in sterile, deionized water.

    • Filter-sterilize the stock solution and store it in aliquots at -20°C.[7]

  • Induction of Lysosomal Swelling:

    • On the day of the experiment, dilute the HME stock solution in pre-warmed complete culture medium to the desired final concentration (a typical starting range is 1-10 mM).

    • Remove the old medium from the cells and replace it with the HME-containing medium.

    • Incubate the cells for a specific duration (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2. The extent of swelling is time and concentration-dependent.[7]

  • Labeling of Lysosomes (if not using a stable fluorescent protein):

    • If using a lysosomotropic dye like LysoTracker, add it to the culture medium at the manufacturer's recommended concentration for the last 30 minutes of the HME incubation.

  • Microscopic Analysis:

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer.

    • Visualize the cells using a fluorescence microscope.

    • Acquire images of the control (untreated) and HME-treated cells.

  • Quantification and Analysis:

    • Analyze the acquired images using image analysis software (e.g., ImageJ).

    • Measure the size (area or diameter) of the lysosomes in both control and treated cells.

    • Compare the average lysosomal size to quantify the extent of swelling.

Applications in Pharmaceutical and Biochemical Research

Beyond its specific actions on HDC and lysosomes, HME serves as a versatile tool in broader research and development contexts.

Role in Peptide Synthesis and Drug Formulation

HME is utilized as a building block in peptide synthesis.[19] Its protected carboxyl group allows for the controlled formation of peptide bonds. Furthermore, the incorporation of histidine or its derivatives into peptide-based drugs can enhance their stability and efficacy.[2] The improved solubility and stability of the HME dihydrochloride salt make it a preferred reagent in some formulation processes.[2]

The imidazole side chain of histidine can act as a buffer and can chelate metal ions, which can be beneficial for the stability of peptide formulations.[2] By using HME, chemists can incorporate this functional group into peptides while the carboxyl group is protected for subsequent reactions.

Utility in Biochemical and Enzymatic Assays

HME can be used as a substrate or a competitive inhibitor in various enzymatic assays to study the kinetics and mechanisms of enzymes that interact with histidine or similar amino acids.[2] Its use as a reactant in the synthesis of metal-chelating ligands and zwitterionic polypeptide derivatives further highlights its versatility in biochemical research.[19]

Summary and Future Perspectives

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a functionally versatile molecule whose biological significance stems from its dual roles as an irreversible inhibitor of histidine decarboxylase and a potent lysosomotropic agent. These distinct mechanisms of action make it an invaluable tool for researchers investigating the histaminergic system, lysosomal biology, and broader cellular processes. Its applications in peptide synthesis and as a biochemical reagent further underscore its utility in both basic research and pharmaceutical development. Future research may further explore the potential of HME and its derivatives in developing novel therapeutic strategies targeting histamine-related disorders or in designing probes to better understand the intricate functions of lysosomes in health and disease.

References

  • Lane, R. S., Manning, J. M., & Snell, E. E. (1976). Histidine decarboxylase of Lactobacillus 30a: inactivation and active-site labeling by L-histidine methyl ester. Biochemistry, 15(19), 4180–4185. [Link]

  • Chem-Impex. (n.d.). L-Histidine methyl ester dihydrochloride. Retrieved from [Link]

  • Scerra, G., Caporaso, M. G., Renna, M., & D'Agostino, M. (2021). Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells. STAR protocols, 2(4), 100916. [Link]

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]

  • Kubota, H., Hayashi, H., & Wada, H. (1987). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Journal of biochemistry, 102(4), 817–823. [Link]

  • Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]

  • Ohtsu, H., & Tanaka, S. (2001). [A method for the assay of histidine decarboxylase activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 118(4), 269–274. [Link]

  • ResearchGate. (n.d.). Mechanism of L-histidine decarboxylation. Retrieved from [Link]

  • Aures, D., & Håkanson, R. (1971). Determination of Histidine Decarboxylase Activity. In Methods in Enzymology (Vol. 23, pp. 484-491). Academic Press. [Link]

  • Pfaar, U., Menzel, E. J., & Sinzinger, H. (1988). Effect of L-histidine in vivo on human platelet function and arachidonic acid metabolism. Prostaglandins, leukotrienes, and essential fatty acids, 33(1), 19–23. [Link]

  • Inxight Drugs. (n.d.). HISTIDINE METHYL ESTER. Retrieved from [Link]

  • Amsterdam UMC. (2021). Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells. Retrieved from [Link]

  • Jiang, X., et al. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. STAR protocols, 5(3), 103233. [Link]

  • Scerra, G., Caporaso, M. G., Renna, M., & D'Agostino, M. (2021). Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells. STAR protocols, 2(4), 100916. [Link]

  • Wikipedia. (n.d.). Histidine methyl ester. Retrieved from [Link]

  • Hernandez-Santana, Y., et al. (2019). Molecular Regulation of Histamine Synthesis. Frontiers in immunology, 10, 1491. [Link]

  • Branco, A. C. C. C., et al. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. Mediators of inflammation, 2018, 9524075. [Link]

  • Yoshikawa, T., et al. (2019). Development of a novel l-histidine assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. Analytical biochemistry, 570, 1–6. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Grantome. (2014). Gut L-Histidine Metabolism and Histamine Signaling in Colonic Neoplasia. Retrieved from [Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 4.1.1.22 - histidine decarboxylase. Retrieved from [Link]

  • van der Eijk, J. M., et al. (1973). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 92(6), 715-720. [Link]

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • RCSB PDB. (2012). 4E1O: Human histidine decarboxylase complex with Histidine methyl ester (HME). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Yoshimatsu, H., et al. (2002). Histidine suppresses food intake through its conversion into neuronal histamine. Experimental biology and medicine (Maywood, N.J.), 227(8), 632–638. [Link]

  • Kubaski, F., et al. (2020). Biomarkers for Lysosomal Storage Disorders with an Emphasis on Mass Spectrometry. International journal of molecular sciences, 21(8), 2780. [Link]

  • Sun, A. (2018). Lysosomal storage disorders: Molecular basis and laboratory testing. Clinica chimica acta; international journal of clinical chemistry, 487, 27–36. [Link]

  • ResearchGate. (2021). Models to study basic and applied aspects of lysosomal storage disorders. Retrieved from [Link]

  • Parenti, G., et al. (2020). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers in molecular biosciences, 7, 77. [Link]

Sources

Exploratory

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate in Peptide Synthesis: Mechanistic Insights and Strategic Protocols

Executive Summary Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally referred to in peptide chemistry as L-Histidine methyl ester (H-His-OMe) , is a foundational building block for the synthesis of histidine-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally referred to in peptide chemistry as L-Histidine methyl ester (H-His-OMe) , is a foundational building block for the synthesis of histidine-containing peptides, peptidomimetics, and active pharmaceutical ingredients (APIs)[1]. Typically supplied as a highly stable dihydrochloride salt (H-His-OMe·2HCl; CAS: 7389-87-9), this compound provides a robust C-terminal protecting group that ensures sequence fidelity during complex solution-phase peptide synthesis (SPPS).

The strategic incorporation of H-His-OMe is not merely a matter of functional group protection; it is a calculated mechanistic maneuver designed to bypass one of the most notorious challenges in peptide chemistry: the rapid and destructive racemization of the histidine residue[2].

Mechanistic Foundations: Bypassing the Histidine Racemization Trap

The stereochemical integrity of amino acids is paramount in the synthesis of therapeutic peptides. Histidine presents a unique and severe challenge due to the basicity and nucleophilicity of its imidazole side chain.

The Causality of Histidine Racemization

During standard peptide synthesis, the carboxylic acid of an N-protected amino acid must be activated (e.g., forming an O-acylisourea via DCC/DIC or an active ester via HBTU/HOBt) to undergo nucleophilic attack by the next amino acid. However, activating the carboxyl group of histidine drastically increases the acidity of its α -proton. The lone pair of electrons on the π -nitrogen (N- π ) of the unprotected or inadequately protected imidazole ring acts as an intramolecular base, abstracting this α -proton[3]. This base catalysis forms an optically labile enol or ketene intermediate, which, upon reprotonation, yields a disastrous mixture of L- and D-histidine enantiomers[2].

The C-Terminal Protection Rationale

By employing H-His-OMe, the synthetic paradigm is inverted. Instead of activating the histidine carboxylate—which triggers the N- π -mediated enolization—the histidine derivative acts purely as the nucleophile[4]. The incoming amino acid (e.g., Boc-Gly-OH) is activated, and the free α -amino group of H-His-OMe attacks the electrophilic carbonyl. Because the histidine carboxyl group remains safely protected as a methyl ester, the α -proton is never rendered acidic, effectively shutting down the racemization pathway.

G cluster_0 Standard Activation (High Racemization Risk) cluster_1 C-Terminal Protection (H-His-OMe Strategy) A1 N-Protected His (Free Carboxyl) A2 Carboxyl Activation A1->A2 A3 π-Nitrogen Base Catalysis A2->A3 A4 Racemized Product (D/L Mixture) A3->A4 B1 H-His-OMe (Protected Carboxyl) B3 Nucleophilic Attack by His α-NH2 B1->B3 B2 Activated AA (Electrophile) B2->B3 B4 Stereopure Peptide (L-Enantiomer) B3->B4

Figure 1: Mechanistic divergence between histidine activation and C-terminal protection.

Quantitative Analysis of Racemization Suppression

The choice of coupling strategy has a direct, measurable impact on the stereopurity of the final peptide. Table 1 summarizes the stark contrast in D-His formation between activating a histidine residue versus utilizing H-His-OMe as a nucleophile.

Table 1: Comparative Racemization Rates in Histidine Coupling

Coupling StrategyActivated ComponentNucleophileCoupling Reagents / Additives% D-Histidine Formation
Standard Activation Fmoc-His(Trt)-OHH-AA-OtBuDIC / HOBt1.5% - 5.0%
Standard Activation Fmoc-His(Trt)-OHH-AA-OtBuHATU / DIPEA3.0% - 8.0%
C-Terminal Protection Fmoc-AA-OHH-His-OMeDIC / HOBt< 0.1% (Undetectable)
C-Terminal Protection Boc-AA-OHH-His-OMeHBTU / DIPEA< 0.1% (Undetectable)

Data synthesized from standard peptide coupling racemization studies highlighting the protective nature of nucleophilic histidine participation versus electrophilic histidine activation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high sequence fidelity, the following protocols have been designed as self-validating systems. Every reagent addition is grounded in chemical causality, and in-process controls (TLC/HPLC) are mandated.

Synthesis of H-His-OMe·2HCl via Thionyl Chloride Esterification

This protocol converts free L-Histidine into its methyl ester dihydrochloride salt[5].

Causality Check: Thionyl chloride ( SOCl2​ ) is added dropwise at sub-zero temperatures. This highly exothermic reaction generates HCl in situ, which acts as the catalyst for Fischer esterification while simultaneously protonating the imidazole ring and α -amino group. This drives the equilibrium toward the stable dihydrochloride salt, preventing unwanted side reactions.

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 equivalent of L-Histidine in anhydrous methanol (MeOH) under an inert atmosphere (Argon/Nitrogen).

  • Cooling: Cool the suspension to -10°C using an ice-salt bath.

  • Activation: Slowly add 1.2 equivalents of thionyl chloride ( SOCl2​ ) dropwise, strictly maintaining the internal temperature below 0°C to prevent degradation.

  • Reflux: Allow the reaction mixture to warm to room temperature, then heat to reflux for 2 to 4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the zwitterionic L-Histidine baseline spot confirms completion.

  • Isolation: Remove the solvent under reduced pressure to yield H-His-OMe·2HCl as a white, hygroscopic crystalline powder. Store in a desiccator.

Solution-Phase Coupling Workflow (Boc-Gly-OH to H-His-OMe)

This procedure details the coupling of an N-protected amino acid to H-His-OMe[5].

Workflow Step1 1. Neutralization H-His-OMe·2HCl + DIPEA (2.0 eq) Step3 3. Coupling Combine & Stir at RT (Overnight) Step1->Step3 Step2 2. Pre-activation Boc-AA-OH + HBTU/HOBt + DIPEA Step2->Step3 Step4 4. Workup Extract (EtOAc), Wash (NaHCO3/Brine) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the solution-phase coupling of H-His-OMe.

Step-by-Step Procedure:

  • Pre-activation of Electrophile: In Flask A, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at 0°C. Causality: Pre-activation at 0°C prevents the degradation of the active ester and minimizes the formation of unreactive uronium byproducts.

  • Neutralization of Nucleophile: In Flask B, dissolve H-His-OMe·2HCl (1.0 eq) in anhydrous DMF. Add exactly 2.0 equivalents of DIPEA. Causality: The dihydrochloride salt must be neutralized to free the α -amino group for nucleophilic attack. Over-addition of base must be avoided to prevent base-catalyzed hydrolysis of the methyl ester.

  • Coupling: Transfer the contents of Flask B into Flask A. Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Validation: Confirm the depletion of H-His-OMe via LC-MS or HPLC.

  • Workup: Remove DMF under high vacuum. Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with 10% citric acid (to remove unreacted His), saturated NaHCO3​ (to remove HOBt/unreacted acid), and brine. Dry over anhydrous MgSO4​ , filter, and concentrate to yield Boc-Gly-His-OMe.

Advanced Downstream Applications: Hydrazinolysis and Azide Coupling

Beyond simple dipeptide formation, H-His-OMe serves as a critical gateway for fragment condensation via the Azide Method .

Once a peptide sequence has been built onto H-His-OMe (yielding, for example, Boc-AA-His-OMe), the methyl ester can be quantitatively converted into a peptide hydrazide by treatment with hydrazine hydrate in methanol[6]. The resulting peptide hydrazide is then reacted with nitrous acid (or an azide-transfer reagent) to form a peptide azide. The azide coupling method is historically revered because it is one of the only fragment condensation techniques that is virtually racemization-free [6]. The electron-withdrawing nature of the azide group prevents the formation of the oxazolone intermediate, allowing the safe coupling of histidine-terminal fragments to larger peptide chains without the risk of epimerization.

Conclusion

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (H-His-OMe) is an indispensable tool in the arsenal of the synthetic peptide chemist. By leveraging its C-terminal protection, researchers can effectively disarm the intramolecular base catalysis inherent to the histidine imidazole ring, thereby ensuring the stereochemical purity of complex peptide therapeutics. When utilized within tightly controlled, self-validating protocols, H-His-OMe guarantees high coupling efficiencies and seamless downstream scalability.

References

  • H-His-OMe.2HCl - SRIRAMCHEM | sriramchem.com | 1

  • L-Histidine methyl ester 97 7389-87-9 - Sigma-Aldrich | sigmaaldrich.com |

  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed | nih.gov | 3

  • Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu - Benchchem | benchchem.com |2

  • Application Notes and Protocols for the Synthesis of Cyclo(Gly-His) from Linear Gly-His Peptide - Benchchem | benchchem.com | 5

  • 3 Peptide Bond Formation - Thieme | thieme-connect.de | 6

  • Supporting Information - Wiley-VCH | wiley-vch.de | 4

Sources

Foundational

The Genesis and Synthesis of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally known as L-histidine methyl ester, is a fundamental building block in peptide synthesis, advanced organocatalysis, and the engineering of biomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally known as L-histidine methyl ester, is a fundamental building block in peptide synthesis, advanced organocatalysis, and the engineering of biomimetic materials. This whitepaper provides a rigorous technical examination of its historical discovery, the mechanistic causality behind its synthesis, and a self-validating experimental protocol for its preparation as a dihydrochloride salt.

Historical Grounding: From Discovery to Molecular Recognition

The isolation of histidine by Albrecht Kossel in 1896 established a new frontier in the understanding of basic amino acids. However, it was Emil Fischer’s pioneering work in the early 20th century that transformed these isolated molecules into modular building blocks. Fischer developed the classical esterification of amino acids using gaseous hydrogen chloride in alcohol, a method that successfully protected the carboxyl group and enabled directed amide bond formation.

Fischer’s broader conceptualization of molecular recognition—the "lock and key" principle—remains a cornerstone of modern drug design[1]. Today, the legacy of this principle is evident in the use of histidine methyl ester derivatives, such as N-methacryloyl-L-histidine methyl ester (MAH), which are polymerized into cryogel membranes for Immobilized Metal Affinity Chromatography (IMAC) to selectively capture target proteins and drugs[1].

Mechanistic Causality: The Thionyl Chloride Protocol

While classical Fischer esterification relied on bubbling dry HCl gas through an alcoholic suspension, modern synthetic workflows predominantly utilize the Brenner-Huber method, which employs thionyl chloride (SOCl2) in methanol[2]. As an Application Scientist, I emphasize this transition not merely as a matter of convenience, but of thermodynamic control and safety.

Causality of Reagent Selection:

  • In Situ Activation: SOCl2 reacts exothermically with methanol to generate anhydrous HCl and methyl chlorosulfite. This circumvents the hazardous handling of pressurized HCl gas while ensuring a completely anhydrous environment.

  • Equilibrium Displacement: Esterification is a reversible equilibrium. SOCl2 acts as a potent water scavenger. By consuming adventitious water, it continuously drives the equilibrium toward the methyl ester product via Le Chatelier's principle.

  • Dihydrochloride Stabilization: The histidine molecule possesses a basic imidazole ring (pKa ~6.0) and a primary amine (pKa ~9.2). Both basic centers are protonated during the reaction, yielding the highly stable L-histidine methyl ester dihydrochloride[2].

Mechanism N1 L-Histidine (Carboxylic Acid) N2 Protonation via In Situ HCl N1->N2 N3 Nucleophilic Attack by Methanol N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Water Elimination (Scavenged by SOCl2) N4->N5 N6 Methyl Ester Dihydrochloride N5->N6

Caption: Acid-catalyzed esterification mechanism driven by thionyl chloride.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the synthesis of L-histidine methyl ester dihydrochloride. Every step is designed to be a self-validating system, ensuring that the physical observations align with the underlying chemical transformations.

Data Presentation: Reagent Parameters

Table 1: Quantitative Reagent Parameters

ReagentMW ( g/mol )EquivalentsRole in Synthesis
L-Histidine 155.151.0Primary Substrate
Methanol 32.04ExcessNucleophile / Solvent
Thionyl Chloride 118.972.0 - 2.5Acid Catalyst / Dehydrating Agent
Step-by-Step Workflow
  • Solvent Activation: Cool 100 mL of methanol to 0 °C in an ice bath. Slowly add freshly distilled thionyl chloride (0.05 mol L–1) dropwise[2].

    • Causality: The reaction between SOCl2 and methanol is violently exothermic. Strict temperature control prevents solvent boil-off and suppresses the formation of alkyl chlorides.

  • Substrate Introduction: Add L-histidine (0.1 mol L–1) to the activated methanolic solution[2].

  • Thermal Reflux: Heat the mixture to 60–70 °C and reflux for 6–8 hours under continuous magnetic stirring[2].

    • Causality: Elevated temperature provides the necessary activation energy for the nucleophilic attack of methanol on the protonated carbonyl carbon.

  • Vacuum Concentration: Remove excess thionyl chloride and solvent under reduced pressure[2].

    • Validation: The transition from a clear solution to a viscous, crude mass confirms the successful removal of volatile byproducts (SO2, HCl, and excess MeOH).

  • Precipitation and Isolation: Triturate the crude product with 20 mL of cold diethyl ether at 0 °C. Collect the resulting solid via vacuum filtration, wash with an ether/methanol mixture (5:1), and dry under vacuum[2].

    • Causality: The target dihydrochloride salt is highly polar and completely insoluble in non-polar ether, driving rapid and clean crystallization.

G A Methanol (Solvent & Reactant) C In Situ HCl Generation & Activation A->C B Thionyl Chloride (SOCl2) Dropwise at 0°C B->C D L-Histidine Addition (0.1 mol L-1) C->D E Reflux (60-70°C) 6-8 hours D->E F Vacuum Concentration (Remove SOCl2/MeOH) E->F G Ether Precipitation at 0°C F->G H L-Histidine Methyl Ester Dihydrochloride G->H

Caption: Workflow for synthesizing L-histidine methyl ester dihydrochloride.

Data Presentation: Analytical Validation

Table 2: Analytical Validation Parameters

ParameterExpected ObservationAnalytical Purpose
Melting Point ~200-205 °C (dec.)Confirms crystalline purity and salt formation.
TLC (Silica G) Single spot (Iodine vapor detection)[2]Verifies complete consumption of starting material.
1H NMR (D2O) δ 3.80 (s, 3H, -OCH3)Confirms successful methyl esterification.

Advanced Applications in Modern Chemistry

The synthesis of L-histidine methyl ester is not an end in itself, but a gateway to complex molecular architectures:

  • Nucleoside Functionalization: The protection of the carboxyl group as a methyl ester is critical during domino carboxamidation reactions, allowing for the seamless introduction of histidine onto nucleosides without unwanted side reactions[3].

  • Organocatalysis: The imidazolium moiety of L-histidine methyl ester possesses a unique pKa of 7.33. This perfectly positions the molecule to act as a highly active organocatalyst for hydrazone and oxime formation at neutral, physiological pH, mimicking the general acid/base catalysis performed by histidine residues in native proteins[4].

  • Prodrug Synthesis: It is frequently utilized in the synthesis of amino acid conjugates of NSAIDs (e.g., oxaprozin and aceclofenac) to modulate hydrolysis kinetics and improve pharmacodynamic profiles[2],[5].

Sources

Exploratory

A Senior Application Scientist's Guide to Investigating Human Urinary Metabolites

Abstract The analysis of the human urine metabolome offers a profound, non-invasive window into the body's physiological and pathological state.[1] As a filtrate of blood, urine concentrates a vast array of metabolic end...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The analysis of the human urine metabolome offers a profound, non-invasive window into the body's physiological and pathological state.[1] As a filtrate of blood, urine concentrates a vast array of metabolic end-products, providing a sensitive reflection of systemic biochemical activity, dietary habits, environmental exposures, and the biotransformation of xenobiotics.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of potential human urinary metabolites. We move beyond simple protocols to explain the underlying causality of experimental choices, ensuring a robust and scientifically sound approach. This document covers the entire workflow, from understanding the biochemical origins of metabolites and regulatory considerations to detailed analytical methodologies and data interpretation, grounded in the principles of scientific integrity and validation.

The Rationale: Why Urine?

Urine is an ideal biofluid for metabolomic studies due to several key advantages:

  • Non-Invasive Collection: Samples can be obtained easily and repeatedly without invasive procedures, making it ideal for longitudinal and large-scale population studies.[1]

  • Rich Information Content: The urine metabolome is chemically complex, containing thousands of distinct compounds that reflect endogenous processes, gut microbiome activity, and exposure to exogenous substances like drugs and environmental toxins.[1][2][3]

  • Concentrated End-Products: As a primary route of excretion, urine concentrates metabolic waste products. This allows for the detection of subtle metabolic shifts that might be buffered and less apparent in homeostatically-controlled matrices like blood.[1]

  • Reduced Sample Complexity: Compared to blood plasma or serum, urine has significantly lower protein and lipid content, which simplifies sample preparation and reduces matrix effects in analytical platforms like mass spectrometry.[4][5]

Biochemical Foundations & Regulatory Context

A thorough investigation of a urinary metabolite requires understanding both its origin and its regulatory significance, particularly in the context of drug development.

Origin of Urinary Metabolites

Urinary metabolites are broadly categorized as endogenous or exogenous.

  • Endogenous Metabolites: These are produced by the body's own metabolic processes. Their profiles can indicate the status of metabolic pathways such as amino acid metabolism, carbohydrate metabolism, and steroid hormone biosynthesis.[6] Alterations in these profiles are often linked to disease states, making them prime candidates for biomarker discovery.[7][8]

  • Exogenous Metabolites: These originate from sources outside the body, including diet, drugs (xenobiotics), and environmental contaminants.[4][6] In drug development, understanding how a parent drug is metabolized into various excretable forms is critical for assessing its efficacy and safety.[9]

The transformation of xenobiotics is typically a two-phase process designed to increase water solubility and facilitate excretion:

  • Phase I Metabolism: Introduces or exposes functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. These reactions can make a compound more chemically reactive.[10]

  • Phase II Metabolism: Involves the conjugation of the modified compound with an endogenous molecule (e.g., glucuronic acid, sulfate, glycine). This step significantly increases water solubility, preparing the metabolite for urinary excretion.

The diagram below illustrates this fundamental pathway for a hypothetical xenobiotic compound.

G Fig 1: Xenobiotic Metabolism & Excretion Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Xenobiotic Parent Drug (Lipophilic) Phase1_Metabolite Phase I Metabolite (Functionalized) Xenobiotic->Phase1_Metabolite Oxidation / Reduction (e.g., CYP450) Phase2_Metabolite Phase II Metabolite (Conjugated, Hydrophilic) Phase1_Metabolite->Phase2_Metabolite Conjugation (e.g., UGT, SULT) Urine Urine Phase2_Metabolite->Urine Excretion

Caption: Xenobiotic Metabolism & Excretion Pathway

Regulatory Imperative: Metabolites in Safety Testing (MIST)

For drug development professionals, the investigation of metabolites is not just an academic exercise; it is a regulatory requirement. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established "Metabolites in Safety Testing" (MIST) guidelines.[11][12]

The core principles of MIST are:

  • Identify and Characterize: Drug metabolites observed in human studies must be identified and characterized.[10][13]

  • Assess Exposure: Metabolites that are present only in humans or at disproportionately higher concentrations in humans compared to any animal species used in toxicology studies require safety assessment.[10][14]

  • The 10% Threshold: A key focus is on metabolites that constitute 10% or more of the total drug-related material in circulation at steady state.[10][11][13] While primarily focused on plasma exposure, metabolites representing over 10% of urinary excretion can also trigger concern for potential localized renal toxicity.[10][11]

Scientist's Note: Initiating MIST evaluation as early as possible in the drug development process is crucial. Discovering a disproportionate human metabolite late in development can lead to significant delays, as additional nonclinical toxicity studies may be required.[10][11][13]

The Analytical Workflow: From Collection to Conclusion

A robust analytical workflow is the backbone of any urinary metabolite investigation. It can be divided into three distinct phases: Pre-Analytical, Analytical, and Post-Analytical (Data Analysis).

G Fig 2: Overall Urinary Metabolomics Workflow cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase A Sample Collection & Handling B Sample Preparation (Filtration, Dilution) A->B C Instrumental Analysis (LC-MS, NMR) B->C D Data Pre-processing (Peak Picking, Alignment) C->D E Statistical Analysis (Univariate, Multivariate) D->E F Metabolite Identification & Pathway Analysis E->F

Caption: Overall Urinary Metabolomics Workflow

Pre-Analytical Phase: Ensuring Sample Integrity

This phase is critical; errors introduced here cannot be corrected later.

3.1.1 Protocol: Urine Sample Collection and Handling

  • Collection: Collect a mid-stream "clean catch" urine specimen, preferably the first morning void, as it is more concentrated.[15][16]

    • Rationale: A mid-stream catch minimizes contamination from the urethra. First morning void provides a sample integrated over several hours of fasting.[16]

  • Initial Processing: Immediately after collection, place the sample on ice.[17] Within 2 hours, centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes at 4°C to remove cells and particulate matter.[15][17]

    • Rationale: Low temperatures and prompt centrifugation are essential to quench enzymatic activity and prevent bacterial growth, which can alter the metabolite profile.[15][17]

  • Aliquoting & Storage: Carefully transfer the supernatant to sterile cryovials, avoiding the pellet. Store aliquots at -80°C or in liquid nitrogen for long-term stability.[17]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade certain metabolites.[17] Ultra-low temperatures are required to preserve the integrity of the metabolome over time.

3.1.2 Protocol: Sample Preparation for LC-MS Analysis

  • Thawing: Thaw frozen urine aliquots at room temperature or in a 4°C refrigerator.[15]

  • Dilution/Extraction: For a simple "dilute-and-shoot" approach, mix the urine sample with an equal volume of water or a buffer.[17] Alternatively, perform a protein precipitation/solvent extraction by adding a 4:1 ratio of cold organic solvent (e.g., acetonitrile or methanol) to the urine sample.[17]

    • Rationale: Dilution helps to minimize matrix effects.[5] While human urine has low protein content, a solvent crash can help remove the small amount present and precipitate other interfering substances.[17]

  • Centrifugation: Vortex the mixture thoroughly, then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter into an autosampler vial.[17]

    • Rationale: This final filtration step removes any remaining particulates that could clog the sensitive chromatography system.[5][17]

Analytical Phase: Generating the Data

The choice of analytical platform is dictated by the research question. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary technologies used.[18]

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separates compounds by chromatography, then measures mass-to-charge ratio.Measures the magnetic properties of atomic nuclei.
Sensitivity Very high (µM to pM range).[5]Lower (µM to mM range).[19]
Selectivity Very high, especially with tandem MS (MS/MS).Lower, prone to signal overlap in complex mixtures.[19]
Reproducibility Good, but can be affected by matrix effects and instrument drift.Excellent, highly quantitative and reproducible.[8][20][21]
Structure ID Requires fragmentation (MS/MS) and database matching.Provides rich structural information directly from spectra.[19]
Sample Prep More involved; requires extraction and filtration.[1]Minimal; often just addition of a buffer.[8][20]
Best For Untargeted discovery (high coverage), targeted quantification (high sensitivity).[5][18]Structural elucidation, quantitative analysis of major metabolites, pathway flux analysis.[8][20]

Scientist's Note: For comprehensive metabolome coverage, using both LC-MS (for its sensitivity and wide coverage) and NMR (for its quantitation and structural power) provides complementary and confirmatory information.[18] For LC-MS, running samples in both positive and negative ionization modes is essential to maximize the number of detected metabolites.[18]

Post-Analytical Phase: From Data to Biological Insight

Raw data from analytical instruments is not directly interpretable. It requires a sophisticated bioinformatics workflow.[22]

  • Data Pre-processing: This initial step converts raw instrument data into a usable format. It includes noise reduction, peak detection, and alignment of peaks across all samples in the study.[23]

  • Normalization and Scaling: Data is normalized to account for variations in urine concentration (e.g., using creatinine concentration or total signal intensity) and scaled to make features more comparable.[24][25]

  • Statistical Analysis:

    • Univariate Analysis: Methods like t-tests or ANOVA are used to identify individual metabolites that differ significantly between experimental groups (e.g., dosed vs. control, healthy vs. disease).[23][24]

    • Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize patterns and identify combinations of metabolites that differentiate sample groups.[23][24]

  • Metabolite Identification & Interpretation:

    • Significant features (peaks) are identified by matching their mass and fragmentation patterns (for MS) or spectral signatures (for NMR) against databases like the Human Metabolome Database (HMDB) or METLIN.[22]

    • The list of identified metabolites is then subjected to pathway analysis using tools like MetaboAnalyst to understand which biochemical pathways are perturbed.[26]

Application in Drug Development: Biomarker Discovery

Beyond MIST, urinary metabolites are invaluable for biomarker discovery.[27] A urinary biomarker can serve several purposes:

  • Pharmacodynamic (PD) Biomarkers: Reflect the biochemical effect of a drug on its target pathway.

  • Safety Biomarkers: Provide an early indication of organ toxicity (e.g., kidney or liver toxicity) before clinical signs appear.[7][28]

  • Efficacy Biomarkers: Correlate with a positive clinical response to a therapy.

The biomarker discovery and validation process is a multi-stage endeavor, moving from initial discovery in small cohorts to rigorous validation in larger, independent patient populations.[29]

Conclusion

The investigation of human urinary metabolites is a powerful discipline that provides critical insights for both basic research and applied drug development. Its non-invasive nature and the rich biochemical information contained within urine make it an indispensable tool. By combining a deep understanding of metabolic biochemistry and regulatory requirements with rigorous, validated analytical workflows, researchers can unlock the full potential of the urinary metabolome to advance scientific knowledge and improve human health.

References

  • Metabolite in safety testing (MIST) - Bioanalysis Zone. (2021, March 18). Bioanalysis Zone. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020, February). U.S. Food and Drug Administration (FDA). [Link]

  • Smith, D. A., & Obach, R. S. (2009). Issues in the Safety Testing of Metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1-13. [Link]

  • Wilson, I. D., Nicholson, J. K., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols, 5, 1001–1012. [Link]

  • Guengerich, F. P. (2009). The Human Metabolic MIST. Chemical Research in Toxicology, 22(2), 237–238. [Link]

  • Chen, Y., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology, 13. [Link]

  • Safety Testing of Drug Metabolites. (2020, April 30). U.S. Food and Drug Administration (FDA). [Link]

  • Yuan, R., et al. (2018). Drug metabolism and metabolite safety assessment in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1047-1058. [Link]

  • Slupsky, C. M. Processing and Storage of Samples for Metabolomics Assays. University of California, Davis. [Link]

  • Guideline on the Investigation of Drug Interactions. (2010, April 22). European Medicines Agency (EMA). [Link]

  • Zhou, L., et al. (2020). Discovery and validation of potential urinary biomarkers for bladder cancer diagnosis using a pseudotargeted GC-MS metabolomics method. Journal of Proteome Research, 19(11), 4533–4543. [Link]

  • Sreekumar, A., et al. (2013). NMR-Based Metabolomic Profiling of Urine: Evaluation for Application in Prostate Cancer Detection. Journal of Proteome Research, 12(10), 4414–4420. [Link]

  • Human Urine Metabolome: What scientists can see in your urine. (2013, September 5). ScienceDaily. [Link]

  • Varma, M., et al. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 85. [Link]

  • Emwas, A. H., et al. (2015). Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review. Metabolomics, 11, 872–894. [Link]

  • Slaff, B., Sengupta, A., & Weljie, A. (2018). NMR Spectroscopy of Urine. In NMR-based Metabolomics. The Royal Society of Chemistry. [Link]

  • Du, X. Statistical Analysis of Metabolomics Data. University of North Carolina at Charlotte. [Link]

  • Cprdek, M., & Babić-Erceg, A. (2010). Urinary Proteomics—a Tool for Biomarker Discovery. Clinical Chemistry and Laboratory Medicine, 48(3), 305-314. [Link]

  • Li, Y., et al. (2025). Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome. Clinica Chimica Acta, 560, 118945. [Link]

  • Tynkkynen, T., et al. (2019). Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics. International Journal of Epidemiology, 48(4), 1167–1177. [Link]

  • Letertre, M., et al. (2021). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Frontiers in Molecular Biosciences, 8, 735231. [Link]

  • From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation. SCIEX. [Link]

  • Playdon, M. C., et al. (2024). Effects of preanalytical sample collection and handling on comprehensive metabolite measurements in human urine biospecimens. American Journal of Epidemiology. [Link]

  • Bouatra, S., et al. (2013). The Human Urine Metabolome. PLoS ONE, 8(9), e73076. [Link]

  • Urine Metabolomics: Urinary Metabolites and Testing Best Practices. Metware Biotechnology. [Link]

  • Theodorescu, D., et al. (2006). Discovery and validation of urinary biomarkers for prostate cancer. Proteomics − Clinical Applications, 1(1), 107-120. [Link]

  • Bouatra, S., et al. (2013). The Human Urine Metabolome. PLoS ONE, 8(9), e73076. [Link]

  • Li, B., et al. (2021). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Journal of Personalized Medicine, 11(11), 1188. [Link]

  • Van Meulebroek, L., et al. (2018). Discovery of urinary biomarkers to discriminate between exogenous and semi-endogenous thiouracil in cattle: A parallel-like randomized design. PLoS ONE, 13(4), e0194340. [Link]

  • Spraul, M., et al. (2017). Metabolomics in Urin, Serum und Plasma. Bruker. [Link]

  • Zhang, T., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Diagnostics, 12(9), 2184. [Link]

  • Ortiz-Gómez, I., & Prados-Rosales, R. (2018). Sample Collection, Storage and Preparation. In Chromatographic Methods in Metabolomics. [Link]

  • Xia, J., & Wishart, D. S. (2016). Computational and statistical analysis of metabolomics data. ResearchGate. [Link]

  • Metabolomics Data Analysis & Interpretation: Full Workflow Explained. (2025, May 31). Arome Science. [Link]

  • Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]

  • Urine Metabolomics: Technologies, Research Applications, and Best Practices. CD-BioSciences. [Link]

  • MetaboAnalyst. Xia Lab, McGill University. [Link]

  • Le Bizec, B., et al. (2002). Endogenous nandrolone metabolites in human urine: preliminary results to discriminate between endogenous and exogenous origin. Steroids, 67(2), 105-10. [Link]

  • The Role of Metabolomics in Drug Development and Toxicology. (2024, December 11). Hilaris Publisher. [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). [Link]

  • Marcos, J., & Pozo, O. J. (2018). Targeting human urinary metabolome by LC–MS. Bioanalysis, 10(1), 43-60. [Link]

  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2828. [Link]

  • Metabolites identified in urine from endogenous. ResearchGate. [Link]

  • De Zwart, L., & Verhaeghe, T. (2019). Metabolite quantification recommendation - fit for purpose. European Bioanalysis Forum. [Link]

  • Characterizing Urinary Metabolites by Non-Targeted Analysis and their Associations with Endogenous Metabolism in Children from South Florida. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly known as L-histidine methyl ester, is a crucial derivative of the essential amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly known as L-histidine methyl ester, is a crucial derivative of the essential amino acid L-histidine. Its significance in the realms of organic synthesis and medicinal chemistry cannot be overstated. The esterification of the carboxylic acid moiety of L-histidine enhances its solubility in organic solvents and makes it a versatile building block for the synthesis of peptides, peptidomimetics, and other complex molecules with potential therapeutic applications.[1][2] For instance, L-histidine methyl ester dihydrochloride serves as a reactant in the synthesis of imidazopyridine derivatives and metal-chelating ligands.[1] The stability of this compound is often enhanced by its isolation as a hydrochloride salt.[3] This document provides detailed protocols for two robust and widely employed methods for the synthesis of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride.

Method 1: Fischer Esterification using Thionyl Chloride in Methanol

This classical approach, a variation of the Fischer-Speier esterification, utilizes thionyl chloride (SOCl₂) as a convenient in-situ source of hydrochloric acid, which catalyzes the esterification of L-histidine with methanol. Thionyl chloride reacts with methanol to generate HCl and methyl sulfite, driving the equilibrium towards the formation of the methyl ester.[4] This method is known for its high yields and the direct formation of the stable hydrochloride salt of the product.[5]

Reaction Mechanism Overview

The reaction proceeds through the protonation of the carboxylic acid carbonyl group by the in-situ generated HCl, making it more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

fischer_esterification cluster_reactants Reactants cluster_intermediates Key Intermediates L_Histidine L-Histidine Protonated_Carbonyl Protonated Carbonyl Intermediate L_Histidine->Protonated_Carbonyl + HCl (from SOCl2 + CH3OH) Methanol Methanol (CH3OH) SOCl2 Thionyl Chloride (SOCl2) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product L-Histidine Methyl Ester (as Dihydrochloride Salt) Protonated_Ester->Product - H+

Caption: Fischer Esterification of L-Histidine with Thionyl Chloride/Methanol.

Detailed Experimental Protocol

Materials:

  • L-Histidine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, suspend L-histidine (e.g., 38.75 g, 240 mmol) in anhydrous methanol (500 mL) and cool the mixture in an ice bath.[6]

  • While stirring, add thionyl chloride (e.g., 27.2 mL, 375 mmol) dropwise to the suspension via a dropping funnel over a period of 15-20 minutes.[6] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 16-48 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.[5][6]

  • The resulting crystalline solid is the dihydrochloride salt of L-histidine methyl ester. Filter the crystals and wash them with a small amount of cold methanol.[6]

  • To increase the yield, the methanolic filtrate can be diluted with diethyl ether to precipitate additional product.[6]

  • Dry the combined crystalline product under vacuum. The expected melting point is around 207-209 °C (decomposes).[1][6]

Method 2: Esterification using Trimethylchlorosilane in Methanol

This method offers a milder alternative to the traditional Fischer esterification, often proceeding at room temperature with high efficiency. Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ, which catalyzes the esterification. This system is compatible with a wide range of amino acids and provides good to excellent yields.[2]

Reaction Mechanism Overview

Similar to the thionyl chloride method, TMSCl reacts with methanol to produce HCl. The HCl then protonates the carbonyl oxygen of L-histidine, activating it for nucleophilic attack by methanol. The subsequent steps of tetrahedral intermediate formation, proton transfer, and water elimination lead to the formation of the methyl ester, which is isolated as its hydrochloride salt.

tmscl_esterification_workflow start Start: L-Histidine & Anhydrous Methanol add_tmscl Slowly add Trimethylchlorosilane (TMSCl) at room temperature start->add_tmscl stir Stir at room temperature (approx. 13 hours) add_tmscl->stir monitor Monitor reaction by TLC stir->monitor evaporate Evaporate to a solid monitor->evaporate Reaction complete wash_purify Wash with petroleum ether and diethyl ether evaporate->wash_purify dry Dry to obtain L-Histidine Methyl Ester Hydrochloride wash_purify->dry

Caption: Workflow for L-Histidine Methyl Ester Synthesis using TMSCl.

Detailed Experimental Protocol

Materials:

  • L-Histidine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Petroleum ether (or Sherwood oil)

  • Diethyl ether

  • Three-necked flask equipped with a thermometer, a dropping funnel, and a calcium chloride drying tube

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer, dropping funnel, and a calcium chloride drying tube, place anhydrous methanol (80-100 mL).[3]

  • At room temperature, slowly add trimethylchlorosilane (e.g., 10.8–14.9 mL) dropwise to the methanol with stirring.[3]

  • After the addition is complete, add L-Histidine (e.g., approximately 10 g) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature for about 13 hours.[3] Monitor the reaction progress using TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain a faint yellow solid.[3]

  • To the solid residue, add petroleum ether (e.g., 50 mL) and stir vigorously.[3]

  • Filter the solid and rinse with diethyl ether (e.g., 30 mL).[3]

  • Dry the resulting white to off-white solid to obtain L-Histidine methyl ester hydrochloride. The reported yield is typically high (93-95%).[3]

Comparative Summary of Synthetic Methods

ParameterMethod 1: Thionyl ChlorideMethod 2: Trimethylchlorosilane
Catalyst Thionyl Chloride (SOCl₂)Trimethylchlorosilane (TMSCl)
Reaction Temperature RefluxRoom Temperature
Reaction Time 16 - 48 hoursApproximately 13 hours
Reagent Handling SOCl₂ is highly corrosive and toxic.TMSCl is moisture-sensitive and corrosive.
Reported Yield High (often >90%)[5][7]High (93-95%)[3]
Advantages Well-established, high-yielding.Milder reaction conditions, shorter reaction time.
Disadvantages Requires heating, longer reaction time.TMSCl is moisture sensitive.

Characterization of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate Hydrochloride

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Approximately 207 °C (decomposes).[1]

  • Optical Rotation: [α]20/D +9.0° (c = 2 in H₂O).[1]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methyl ester protons, the α- and β-protons of the amino acid backbone, and the protons of the imidazole ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ester carbonyl carbon, the carbons of the imidazole ring, and the carbons of the propanoate backbone.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the L-histidine methyl ester cation.

References

  • PrepChem. (n.d.). Synthesis of K. L-Histidine, methyl ester, dihydrochloride.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Scribd. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2013, January 2).
  • Semantic Scholar. (n.d.).
  • Sigma-Aldrich. (n.d.). L-Histidine methyl ester dihydrochloride.
  • Sigma-Aldrich. (n.d.). L-Histidine methyl ester dihydrochloride.
  • Jones, J. H., & Wood, M. E. (1986). L-Histidine Benzyl Ester.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Google Patents. (n.d.).
  • ResearchGate. (2016, September 17). What are a good methods for reaction of amino acids with thionyl chloride?
  • PubMed. (1987).
  • Korean Nuclear Society. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re].
  • MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Application

Application Notes and Protocols: The Use of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate as a Research Tool in Pharmacology

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 2-amino-3-(1H-imidazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-Histidine Methyl Ester (HME), in pharmacological research. HME is a derivative of the essential amino acid L-histidine and serves as a critical tool for investigating the histaminergic system and related enzymatic pathways.[1][2] This guide details its primary mechanism of action, diverse research applications, and provides detailed protocols for its use in both in vitro and in vivo experimental settings.

Introduction and Chemical Properties

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, or L-Histidine Methyl Ester (HME), is the methyl ester derivative of L-histidine.[1] The esterification of the carboxyl group enhances its utility in various biochemical and pharmacological studies.[2] It is frequently supplied as a dihydrochloride salt (L-Histidine methyl ester dihydrochloride) to improve its solubility in aqueous solutions and overall stability.[3]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [2][3]
CAS Number 1499-46-3 (free base), 7389-87-9 (dihydrochloride)[3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and polar organic solvents[1][2]
Stereochemistry Primarily the L-form, (S)-configuration[3]

Primary Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase (HDC)

The most significant pharmacological action of HME is its role as an irreversible inhibitor of histidine decarboxylase (HDC).[3][4] HDC is the sole and rate-limiting enzyme responsible for the synthesis of histamine from its precursor, L-histidine.[5][6]

By irreversibly binding to and inactivating HDC, HME effectively depletes endogenous histamine levels. This makes it an invaluable tool for elucidating the physiological and pathophysiological roles of histamine in various biological systems. The inhibition of histamine synthesis allows researchers to study the consequences of a histaminergic deficit, thereby uncovering the functions of this critical biogenic amine in processes such as neurotransmission, inflammation, and gastric acid secretion.[3][5]

Signaling Pathway: Histamine Synthesis

The following diagram illustrates the enzymatic conversion of L-histidine to histamine, a reaction that is irreversibly blocked by HME.

Histamine Synthesis Inhibition cluster_synthesis Histamine Biosynthesis cluster_inhibition Pharmacological Intervention L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine CO₂ HDC Histidine Decarboxylase (HDC) HDC->L-Histidine HME L-Histidine Methyl Ester (HME) HME->HDC Irreversible Inhibition

Caption: Workflow for in vitro HDC inhibition assay.

Protocol 2: In Vivo Depletion of Brain Histamine in Rodents

This protocol provides a framework for using HME to reduce histamine levels in the rodent brain for behavioral or neurochemical studies.

Objective: To investigate the effects of central histamine depletion on a specific physiological or behavioral outcome.

Materials:

  • L-Histidine Methyl Ester dihydrochloride

  • Sterile saline (0.9% NaCl)

  • Experimental animals (e.g., male Wistar rats) [7]- Administration equipment (e.g., oral gavage needles or injection syringes)

  • Equipment for behavioral testing or tissue collection

  • Analytical equipment for histamine measurement (e.g., HPLC with fluorescence detection)

Procedure:

  • Animal Acclimation:

    • House the animals under standard laboratory conditions for at least one week before the experiment to acclimate.

  • Preparation of Dosing Solution:

    • Dissolve HME dihydrochloride in sterile saline to the desired concentration. The dose will need to be determined from literature or pilot studies. For context, studies with the precursor L-histidine have used doses up to 1000 mg/kg orally. [7]The dose for HME as an inhibitor would likely be different and require careful titration.

  • Administration:

    • Divide animals into at least two groups: a control group receiving saline and a treatment group receiving HME.

    • Administer the HME solution or saline via the desired route (e.g., intraperitoneal injection or oral gavage). The timing and frequency of administration will depend on the experimental design and the half-life of the compound's effect.

  • Behavioral Testing or Tissue Collection:

    • At a predetermined time point after HME administration, conduct behavioral tests (e.g., elevated plus maze, open field test) or euthanize the animals for tissue collection.

    • If collecting tissue, rapidly dissect the brain regions of interest (e.g., hypothalamus, cortex), snap-freeze them in liquid nitrogen, and store at -80°C until analysis. [7]5. Histamine Quantification:

    • Homogenize the brain tissue samples.

    • Measure histamine levels in the tissue homogenates using a sensitive method like HPLC with fluorescence detection to confirm the extent of histamine depletion.

  • Data Analysis:

    • Compare the behavioral or neurochemical data between the control and HME-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Trustworthiness and Self-Validation

To ensure the validity of experimental results using HME, it is crucial to incorporate self-validating steps:

  • Confirm Target Engagement: Always measure histamine levels in your experimental system (in vitro or in vivo) to confirm that HME has effectively inhibited HDC and reduced histamine concentrations.

  • Dose-Response Relationship: Establish a clear dose-response relationship for the effects of HME. This strengthens the argument that the observed effects are due to the compound's action.

  • Specificity Controls: Where possible, include rescue experiments. For example, after HME treatment, see if the observed effect can be reversed by the direct application of histamine or histamine receptor agonists. This helps to confirm that the effect is indeed due to histamine depletion and not off-target effects.

  • Stereoisomer Control: As enzymatic systems are stereoselective, using D-Histidine methyl ester as a negative control can be a powerful tool to demonstrate the specificity of the L-isomer's effect. [3]

Conclusion

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (L-Histidine Methyl Ester) is a potent and specific tool for the pharmacological investigation of the histaminergic system. Its primary mechanism as an irreversible inhibitor of histidine decarboxylase allows for the controlled depletion of endogenous histamine, providing researchers with a reliable method to probe the myriad functions of this important biomolecule. By following well-designed and validated protocols, scientists can leverage HME to advance our understanding of histamine's role in health and disease.

References

  • J&K Scientific LLC. (n.d.). L-Histidine methyl ester dihydrochloride | 7389-87-9.
  • Inxight Drugs. (n.d.). HISTIDINE METHYL ESTER.
  • CymitQuimica. (n.d.). CAS 1499-46-3: L-Histidine, methyl ester.
  • Ontosight AI. (n.d.). L-Histidine Methyl Ester Overview.
  • Chem-Impex. (n.d.). L-Histidine methyl ester dihydrochloride.
  • Vulcanchem. (n.d.). Histidine methyl ester (1499-46-3) for sale.
  • Lozeva, V., et al. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. PubMed.
  • Sigma-Aldrich. (n.d.). L-Histidine methyl ester dihydrochloride.
  • Wikipedia. (n.d.). Histidine methyl ester.
  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. PubMed.
  • ResearchGate. (n.d.). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats.
  • Nuutinen, S., & Panula, P. (2013). Effects of L-histidine and histamine H3 receptor modulators on ethanol-induced sedation in mice. PubMed.
  • L-Histidine – Application in Therapy and Current Clinical Research. (n.d.).
  • Molecular Regulation of Histamine Synthesis. (n.d.). Frontiers.
  • ResearchGate. (n.d.). Effects of L-histidine and histamine H3 receptor modulators on ethanol-induced sedation in mice.
  • Lodge, D. (1979). L-histidine: effects on sensitivity of cat spinal neurones to amino acids. PubMed.
  • O'Regan, S., & Tarakoff, A. (1984). Mechanism of l-histidine-induced stimulation of amino acid transport in slices of rat cerebral cortex. PubMed.
  • Eagar, M. (n.d.). Synaptic Transmission and Neurotransmitters.
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Method

Utilizing Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate for protein labeling.

Application Note: Utilizing Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (Histidine Methyl Ester) for Advanced Protein Labeling Executive Summary Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly referred to as Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (Histidine Methyl Ester) for Advanced Protein Labeling

Executive Summary

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly referred to as Histidine methyl ester (His-OMe), serves as a foundational model substrate and building block in the development of chemoselective protein bioconjugation strategies[1]. Because histidine is a relatively low-abundance amino acid on protein surfaces, targeting it offers a highly site-selective alternative to traditional lysine or cysteine conjugation. This application note details the mechanistic rationale, experimental protocols, and analytical workflows for using His-OMe to develop, optimize, and validate histidine-specific labeling reagents before their application to complex proteomes.

Mechanistic Grounding: The Role of His-OMe in Bioconjugation

Why Target Histidine? Histidine possesses an imidazole side chain that is uniquely amphoteric. It can act as both a general acid and a general base, making it a frequent participant in enzyme active sites and a highly versatile nucleophile under physiological conditions[2].

Why Use His-OMe as a Model System? When developing novel bioconjugation reagents, testing directly on native proteins introduces confounding variables such as steric hindrance, local microenvironment effects, and competing nucleophiles. His-OMe is the gold-standard model for the following reasons:

  • Mimicking the Peptide Backbone: Esterification of the carboxylic acid prevents unwanted zwitterionic interactions and mimics the electronic environment of a histidine residue embedded within a peptide chain[1].

  • Tunable pKa: The imidazolium moiety in His-OMe has a highly specific pKa of 7.33[3]. This closely reflects the physiological pKa of protein-bound histidine, allowing researchers to optimize reaction buffers (typically pH 7.4–8.0) to ensure the imidazole ring is in its reactive, deprotonated state[3].

  • Analytical Tractability: Reactions with His-OMe can be rapidly monitored via LC-MS and NMR to determine exact stereochemistry (e.g., τ

    • vs. π -nitrogen alkylation) and second-order rate constants.

State-of-the-Art Histidine Conjugation Strategies

His-OMe has been instrumental in validating several cutting-edge bioconjugation modalities:

  • Thiophosphorodichloridate Reagents: Bioinspired reagents like TPAC mimic natural histidine phosphorylation, forming stable covalent adducts. His-OMe was utilized to validate the chemoselectivity of these probes against other nucleophilic amino acids before profiling reactive histidines in human proteomes[2],[4].

  • Transition Metal Labeling: His-OMe derivatives are frequently used to synthesize bifunctional chelators for fac-[M(CO)3]+ precursors (where M = 99mTc or 186/188Re), enabling the stable radiolabeling of biomolecules[5].

  • Epoxide-Based Affinity Labeling: Epoxide warheads can target histidine residues when guided by an affinity ligand (e.g., labeling His-64 in human carbonic anhydrase II). His-OMe serves as the kinetic baseline for evaluating these electrophilic ring-opening reactions[6],[7].

Quantitative Data Summary

Table 1: Comparison of Histidine-Targeted Bioconjugation Modalities Validated via His-OMe Models

Conjugation StrategyRepresentative Reagent ClassOptimal pHHis-OMe Model YieldNative Protein Compatibility
Phosphorus-based Thiophosphorodichloridate (TPAC)8.0>95%High (Broad proteome profiling)
Transition Metal fac-[M(CO)3]+ (Tc/Re)7.0 - 8.0>90%High (Requires engineered His-tags)
Epoxide Alkylation Functionalized Epoxides7.5 - 8.5~80%Moderate (Proximity-driven)
Electrophilic Enone α,β -unsaturated enones7.4~85%Moderate (Reversible/Irreversible)

Experimental Protocols: A Self-Validating Workflow

The following protocols establish a self-validating system: first optimizing the electrophilic probe against the His-OMe model to confirm kinetics, then translating the optimized parameters to a native protein.

Protocol A: Kinetic Evaluation of Electrophilic Probes using His-OMe

Objective: To determine the second-order rate constant and chemoselectivity of a novel probe. Causality Insight: By using a small-molecule model, we eliminate steric shielding. If a probe fails to modify His-OMe efficiently, it will invariably fail on a native protein.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock of His-OMe hydrochloride in LC-MS grade water.

    • Prepare a 100 mM stock of the electrophilic probe (e.g., TPAC) in anhydrous DMSO.

  • Reaction Initiation:

    • In a 1.5 mL microcentrifuge tube, add 880 µL of 50 mM HEPES buffer (pH 8.0). Rationale: pH 8.0 ensures that >80% of the His-OMe imidazole pool (pKa 7.33) is deprotonated and nucleophilic.

    • Add 10 µL of the His-OMe stock (final concentration: 1 mM).

    • Initiate the reaction by adding 10 µL of the probe stock (final concentration: 1 mM). Vortex immediately.

  • Kinetic Sampling & Quenching:

    • At specific time points (1, 5, 10, 30, and 60 min), extract 50 µL aliquots and quench by adding them to 50 µL of 1% Formic Acid in Acetonitrile. Rationale: Rapid acidification reprotonates the imidazole ring, instantly halting nucleophilic attack and freezing the reaction state.

  • LC-MS Analysis:

    • Inject 5 µL onto a C18 column. Monitor the disappearance of the His-OMe peak (m/z 170.1) and the appearance of the target adduct. Calculate the second-order rate constant ( k2​ ).

Protocol B: Translation to Native Protein Labeling

Objective: To apply the validated probe to a model protein (e.g., Bovine Serum Albumin, containing 17 histidine residues).

  • Protein Preparation:

    • Dissolve BSA in 50 mM HEPES (pH 8.0) to a final concentration of 10 µM.

  • Probe Incubation:

    • Add the electrophilic probe to a final concentration of 200 µM (20-fold excess). Incubate at 37°C for 1 hour. Rationale: The molar excess drives the reaction forward in the highly dilute, sterically complex protein environment.

  • Purification and Intact Mass Analysis:

    • Remove unreacted probe using a Zeba Spin Desalting Column (7K MWCO).

    • Analyze the conjugate via intact ESI-TOF MS to determine the degree of labeling (DoL).

Mechanistic and Workflow Visualization

G A His-OMe Model (pKa ~7.33) B Electrophile Screening A->B Substrate C LC-MS/NMR Validation B->C Kinetics & Yield D Native Protein Labeling C->D Optimized Parameters

Workflow for developing histidine-selective bioconjugation using a His-OMe model system.

Mechanism N1 Histidine Methyl Ester (Nucleophile) N3 Deprotonation (pH > 7.3) N1->N3 N2 Electrophilic Probe (e.g. TPAC) N2->N3 N4 Nucleophilic Attack (τ or π Nitrogen) N3->N4 Chemoselective N5 Stable Covalent Adduct N4->N5 Irreversible Binding

Mechanistic pathway of chemoselective histidine labeling utilizing electrophilic probes.

References

  • Chem-Impex International. "Na-Boc-L-histidine methyl ester". chemimpex.com. 1

  • Pittelkow, M., et al. "New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH". Organic Letters, ACS Publications (2014). 3

  • Staveren, D. R., et al. "Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]". kns.org. 5

  • Jia, S., He, D., & Chang, C. J. "Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation". Journal of the American Chemical Society, ACS Publications (2019). 4

  • Sames, D., et al. "One-Pot and Sequential Organic Chemistry on an Enzyme Surface to Tether a Fluorescent Probe at the Proximity of the Active Site with Restoring Enzyme Activity". Journal of the American Chemical Society, ACS Publications (2006). 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Overview & Scientific Grounding Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally known as L-histidine methyl ester, is a fundamental building block in peptide synthesis, metal-chelating ligand design, and the p...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Grounding

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally known as L-histidine methyl ester, is a fundamental building block in peptide synthesis, metal-chelating ligand design, and the preparation of complex therapeutics like[1]. Synthesizing this compound presents unique challenges compared to standard amino acids due to the basicity of the imidazole ring, the high of the isolated product[1], and the risk of under harsh conditions[2].

This technical support guide provides a self-validating framework for the thionyl chloride-mediated Fischer esterification of L-histidine, ensuring high-yield and enantiopure results.

Validated Standard Operating Procedure (SOP)

Method: Thionyl Chloride-Mediated Fischer Esterification

  • Suspension : Suspend 1.0 equivalent of L-histidine in (approx. 10-15 mL per gram of amino acid)[3].

    • Causality : Anhydrous conditions are critical. Water acts as a nucleophile that competes with methanol, hydrolyzing the reactive acyl chloride intermediate back to the starting carboxylic acid, thereby [4].

  • Activation : Cool the suspension to 0°C using an ice bath. Dropwise add 1.5 to 2.0 equivalents of freshly distilled (SOCl₂)[5].

    • Causality : SOCl₂ reacts with methanol to generate HCl gas and methyl sulfite. The ice bath controls the violent exothermic reaction, preventing solvent boil-off and minimizing early-stage [2].

  • Reflux : Remove the ice bath, allow the mixture to reach room temperature, and reflux at 60-70°C for [5].

    • Causality : The imidazole ring (pKa ~6.0) and the alpha-amino group (pKa ~9.1) are both protonated, forming a dihydrochloride salt. This double protonation neutralizes the nucleophilicity of the amino group, preventing intermolecular self-condensation (diketopiperazine formation) while driving the [6].

  • Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to yield a crude [5].

  • Precipitation : Triturate the crude residue with cold, anhydrous diethyl ether. Filter and wash repeatedly with a 5:1 ether:methanol mixture, followed by [5].

  • Drying : Dry the resulting white crystalline powder (L-histidine methyl ester dihydrochloride) under [7].

Workflow Visualization

SynthWorkflow A L-Histidine B SOCl2 + Methanol (Dropwise Addition) A->B Suspend C Stir at 0°C (15-30 min) B->C Exothermic control D Reflux at 60-70°C (6-16 hours) C->D Heat E Vacuum Concentration D->E Remove volatiles F Diethyl Ether Wash (Precipitation) E->F Purify G L-Histidine Methyl Ester Dihydrochloride F->G Dry under vacuum

Caption: Workflow for the synthesis of L-histidine methyl ester dihydrochloride.

Quantitative Reaction Parameters

ParameterOptimal ValueMechanistic Rationale
L-Histidine 1.0 eqLimiting reagent for the reaction.
SOCl₂ 1.5 - 2.0 eqEnsures complete formation of the dihydrochloride salt and provides sufficient catalytic HCl[5].
Methanol Excess (Solvent)Drives the Fischer esterification equilibrium toward the product[4].
Temperature 0°C → 60-70°C0°C prevents exothermic degradation; 60-70°C overcomes the activation energy barrier[5].
Reaction Time 6 - 16 hoursBalances complete conversion against the risk of thermal racemization[6].
Expected Yield 85 - 95%High yields achieved by rigorous exclusion of water and efficient ether precipitation.

Troubleshooting Guide

Q: My product is a sticky, viscous oil instead of a white crystalline solid. How do I fix this? A: L-histidine methyl ester dihydrochloride is [1]. If exposed to ambient humidity during filtration, it rapidly absorbs water and "oils out." Resolution: Ensure your diethyl ether is strictly anhydrous. Perform the filtration under a blanket of inert gas (nitrogen or argon) or rapidly in a desiccated environment. If it has already oiled out, redissolve the oil in a minimal amount of dry methanol, co-evaporate with toluene to remove water azeotropically, and reprecipitate with [5].

Q: NMR analysis shows incomplete conversion (presence of unreacted L-histidine). Why? A: Incomplete esterification usually stems from insufficient HCl generation. Because histidine contains two basic nitrogen atoms (the alpha-amine and the imidazole ring), it requires at least 2 equivalents of acid just to protonate these sites before any excess acid can [1]. Resolution: Ensure you are using at least 1.5 to 2.0 equivalents of SOCl₂ (which generates 3 to 4 equivalents of HCl in situ). Additionally, verify that your methanol is completely anhydrous, as water shifts the [4].

Q: How do I prevent racemization during the reflux step? A: Racemization in amino acid esterification occurs via the transient formation of an enol/enolate intermediate at the alpha-carbon, a process accelerated by prolonged heating in [2]. Resolution: Do not exceed 70°C, and monitor the reaction via TLC or LC-MS. Stop the reflux as soon as the starting material is consumed (typically [5]). Avoid using any base during the workup, as free-basing the ester greatly accelerates racemization.

Mechanistic Troubleshooting Logic

Troubleshooting Start Low Yield / Impure Product? Q1 Is the product a sticky oil? Start->Q1 Q2 Is unreacted Histidine present? Start->Q2 Q3 Is optical purity compromised? Start->Q3 A1 Hygroscopic water absorption. Store under inert gas & dry ether. Q1->A1 Yes A2 Incomplete esterification. Increase SOCl2 equivalents. Q2->A2 Yes A3 Racemization occurred. Reduce reflux time/temp. Q3->A3 Yes

Caption: Troubleshooting logic tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use HCl gas instead of Thionyl Chloride? A: Yes. Bubbling anhydrous HCl gas through the methanol suspension is the classical [4]. However, SOCl₂ is often preferred in modern laboratories because it is easier to handle than gaseous HCl and acts as a chemical dehydrating agent. It reacts with any trace water to form SO₂ and HCl, thereby driving the equilibrium [8].

Q: Why is the product isolated as a dihydrochloride salt rather than a free base? A: The free base of histidine methyl ester is highly unstable. The unprotonated alpha-amino group of one molecule can attack the methyl ester of another, leading to rapid intermolecular aminolysis and the formation of diketopiperazines. The dihydrochloride salt completely protonates the amine, neutralizing its nucleophilicity and rendering the ester stable for long-term [1].

Q: Can I use this Fischer esterification protocol for N-Boc protected histidine? A: No. The strongly acidic conditions (HCl generated from SOCl₂) will quantitatively cleave the Boc (tert-butyloxycarbonyl) protecting group. If you need to esterify N-Boc-histidine, you must use milder alkylation conditions, such as reacting the carboxylate with methyl iodide in the presence of a mild base, though this risks concurrent alkylation of the [9].

Sources

Optimization

Preventing unwanted side reactions in imidazole derivative synthesis.

Welcome to the Imidazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the most persistent side reactions encountered during imidazole derivative synthesis.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind synthetic failures—such as annular tautomerism, thermodynamic control, and thermal degradation—and provides field-proven, self-validating protocols to ensure experimental success.

Diagnostic Workflow: Imidazole Synthesis Troubleshooting

ImidazoleTroubleshooting Start Unwanted Side Reaction Detected in Synthesis Q1 Multi-component condensation (e.g., Debus-Radziszewski)? Start->Q1 Q2 Regioselectivity issue during N-alkylation? Start->Q2 Q3 Protecting group (PG) cleavage or stability? Start->Q3 Sol1 Use Ultrasound + PPh3. Switch NH3 to NH4OAc. Q1->Sol1 Yes Sol2 Use SEM-switch strategy or bulky Trityl PG. Q2->Sol2 Yes Sol3 Check orthogonality: Trityl (base stable) vs. Boc. Q3->Sol3 Yes

Caption: Diagnostic decision tree for identifying and resolving common imidazole synthesis side reactions.

Section 1: Regioselectivity in N-Alkylation & Arylation

Q: Why am I getting a nearly 1:1 mixture of N1 and N3 alkylated products when functionalizing unsymmetrical imidazoles?

The Causality: Imidazoles undergo rapid annular tautomerism. Under standard basic conditions (e.g., K2​CO3​ in DMF), deprotonation yields an imidazolide anion with two highly nucleophilic nitrogen centers. If the steric difference between the C4 and C5 substituents is minimal, the reaction is governed by thermodynamic control, inherently leading to a mixture of regioisomers[1].

The Solution: To prevent this, you must shift the reaction from thermodynamic control to "steric approach control"[1]. This is achieved by temporarily masking one nitrogen with a bulky protecting group or utilizing a SEM-group transposition (SEM-switch) strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be directed to N1, which sterically blocks it and allows exclusive alkylation at N3. Subsequent deprotection of the SEM group yields the pure, regioselective N-alkylated product[2].

Validation Check: Always validate the regioselectivity of your isolated product using 2D NMR techniques (specifically NOESY and HMBC) before proceeding to the next synthetic step[1][3].

Section 2: Over-oxidation and Byproducts in Multi-Component Reactions

Q: My Debus-Radziszewski synthesis is yielding dark, tarry byproducts and poor recovery (<60%). How can I suppress these side reactions?

The Causality: The classic Debus-Radziszewski synthesis (diketone + aldehyde + aqueous NH3​ ) requires the formation of a diimine intermediate followed by dehydration[4]. Under prolonged thermal reflux, the activation energy barrier for the desired condensation is similar to that of competing side reactions. This leads to reverse Aldol condensations, oxidative degradation of the aldehyde, and subsequent "tarring"[4].

The Solution: Abandon harsh thermal refluxing. Transition to ultrasonic irradiation and replace aqueous ammonia with ammonium acetate ( NH4​OAc ) or urea as a controlled nitrogen donor[4]. The acoustic cavitation generated by ultrasound provides localized high energy to rapidly drive the dehydration step, while the bulk solvent remains at room temperature. Adding a mild catalyst like triphenylphosphine ( PPh3​ ) further accelerates the reaction, boosting yields up to 95% and completely suppressing tar formation[4].

Section 3: Protecting Group Failures

Q: I need to protect my imidazole core during a strongly basic multi-step synthesis, but my N-Boc group keeps cleaving prematurely. Should I switch to N-Trityl?

The Causality: The tert-butoxycarbonyl (Boc) group forms a carbamate. While generally stable to mild bases, it is susceptible to nucleophilic attack and cleavage under harsh basic or thermolytic conditions[5]. Conversely, the Trityl (triphenylmethyl) group forms an ether-like bond. The immense steric bulk of its three phenyl rings provides a physical shield around the protected nitrogen, making it exceptionally robust under basic and neutral conditions[5][6].

The Solution: Yes, switch to N-Trityl protection. It is completely orthogonal to base-labile groups. However, remember that the N-trityl bond is highly acid-labile due to the stability of the resulting trityl cation[6]. It must be removed using mild acidic conditions (e.g., Trifluoroacetic acid in dichloromethane)[6].

Quantitative Data: Protecting Group Comparison
Protecting GroupChemical NatureStability ProfileDeprotection ConditionsSteric HindrancePrimary Use Case
N-Boc [5]CarbamateFails in harsh base/heatStrong acids (e.g., neat TFA)ModerateBroad multi-step synthesis
N-Trityl [6]Ether-like (aromatic)Highly stable in baseMild acids (e.g., dilute TFA/DCM)Very HighProtection during strong basic alkylations
N-SEM [2]Acetal-likeStable in baseFluoride sources (TBAF) or AcidHighRegioselective trans-N-alkylation

Experimental Protocols

Protocol 1: Ultrasound-Assisted Debus-Radziszewski Synthesis[4]

This protocol utilizes sonochemistry to prevent thermal degradation and reverse-aldol side reactions.

  • Preparation: In a clean, dry flask, dissolve 1.0 equivalent of the target diketone and 1.0 equivalent of the corresponding aldehyde in an ethanol/water mixture.

  • Nitrogen Source & Catalyst: Add 2.0 to 4.0 equivalents of ammonium acetate ( NH4​OAc )—avoid aqueous ammonia to prevent excessive basicity—and 10 mol% of PPh3​ catalyst.

  • Sonication: Place the flask in an ultrasonic bath operating at room temperature. Sonicate for 25–60 minutes.

  • Self-Validation (TLC): Monitor the disappearance of the diketone via TLC. The lack of baseline streaking (tar) validates the suppression of thermal side reactions.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the highly pure 1,2,4,5-tetrasubstituted imidazole.

Protocol 2: Regioselective trans-N-Alkylation via SEM-Switch[2]

This protocol ensures exclusive N3-alkylation of complex unsymmetrical imidazoles.

  • SEM Protection: Treat the parent imidazole with SEM−Cl (1.2 eq) and a mild base (e.g., K2​CO3​ ) in DMF at 0°C to room temperature. The SEM group will preferentially protect the less sterically hindered nitrogen (N1).

  • N3-Alkylation: Introduce your desired alkyl halide (1.5 eq) to the SEM-protected imidazole in the presence of a base. The immense steric bulk of the SEM group forces the alkylation to occur exclusively at the N3 position.

  • Deprotection (The Switch): Cleave the SEM group using a fluoride source like TBAF (Tetra-n-butylammonium fluoride) in THF, or under acidic conditions, yielding the pure N-alkylated imidazole.

  • Self-Validation (NMR): Run a 2D HMBC NMR experiment. A clear correlation between the newly introduced alkyl protons and the C2/C4 carbons of the imidazole ring confirms successful regiocontrol.

References[6] The Trityl Protecting Group for Imidazole: A Technical Guide, Benchchem,https://www.benchchem.com/technical-guide/trityl-protecting-group-imidazole[4] Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches, MDPI,https://www.mdpi.com/1422-0067/24/12/10330[5] A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles, Benchchem,https://www.benchchem.com/technical-guide/n-boc-vs-n-trityl-imidazole[1] Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation, ResearchGate,https://www.researchgate.net/publication/334635606_Regioselective_N-alkylation_of_some_imidazole-containing_heterocycles_and_their_in_vitro_anticancer_evaluation[2] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition, PMC,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167623/[3] Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones, Benchchem,https://www.benchchem.com/technical-guide/optimizing-reaction-conditions-for-n-alkylation-of-imidazole-2-thiones

Sources

Troubleshooting

How to address impurities in commercially available imidazole for research.

Welcome to the Technical Support Center for Protein Purification and Analytical Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are experiencing downstream interferen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protein Purification and Analytical Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are experiencing downstream interference—specifically high UV absorbance backgrounds—caused by commercially available imidazole.

Below, you will find an in-depth mechanistic breakdown of imidazole impurities, a troubleshooting workflow, and self-validating protocols to rescue your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my imidazole elution buffer show a high background absorbance at 280 nm during Immobilized Metal Affinity Chromatography (IMAC)? A: Pure imidazole natively absorbs in the deep UV range (with a characteristic peak around 205–209 nm due to π→π∗ electron transitions) but has essentially zero absorbance at 280 nm[1]. If you observe a rising baseline or false peaks at 280 nm during a gradient elution, it is caused by UV-absorbing contaminants present in lower-grade commercial imidazole[2]. These impurities often include oxidation byproducts like imidazole-2-carboxaldehyde, which possesses a strong, characteristic maximum absorption peak exactly at 280 nm[1].

Q: How do these impurities impact my downstream drug development workflows? A: A high A280​ background masks the true elution peak of your target polyhistidine-tagged protein[3]. This makes real-time fraction collection difficult, leads to inaccurate protein concentration estimates, and can trigger false positives in automated chromatography systems (like ÄKTA). Furthermore, reactive impurities can potentially modify target proteins or interfere with subsequent structural biology studies.

Q: Can I just use the elution buffer as a blank to subtract the background? A: While this works for isocratic elutions, it is highly inaccurate for gradient elutions. Because the imidazole concentration dynamically changes as it moves through the column matrix, the delay volume and differential partitioning of impurities within the resin make simple background subtraction unreliable[3]. You must either physically remove the impurities or use an orthogonal quantification method (e.g., Bradford or BCA assays).

Part 2: Quantitative Data & Analytical Detection

To effectively troubleshoot, it is critical to understand the analytical profile of imidazole and its common synthetic impurities. The table below summarizes the quantitative detection parameters for these compounds.

Analyte / ImpurityNative UV Absorbance ( λmax​ )Primary Analytical MethodLimit of Detection (LOD)Common Source / Context
Imidazole (Pure) 205 – 209 nmHPLC-DAD, GC-MS0.02 mg/L (HPLC)Aqueous IMAC buffer
Imidazole-2-carboxaldehyde 280 nmUV-Vis, HPLC-MS/MSN/AOxidation byproduct
2-Methylimidazole 210 – 217 nmHPLC-DAD0.02 mg/LSynthesis impurity
4-Methylimidazole 210 – 217 nmHPLC-DAD, GC-MS0.03 mg/LSynthesis impurity

(Data synthesized from analytical standards and atmospheric characterization studies[1][4][5].)

Part 3: Troubleshooting Workflow

Before committing to a purification protocol, use the following logical workflow to confirm that your A280​ issue is strictly due to imidazole impurities and not protein aggregation or co-eluting host cell proteins.

Troubleshooting N1 High A280 Peak During IMAC Elution N2 Run Blank Gradient (Buffer Only, No Protein) N1->N2 N3 Does A280 increase with Imidazole? N2->N3 N4 Imidazole Impurity Detected N3->N4  Yes   N5 Protein Co-elution or Aggregation N3->N5  No   N6 Treat with Activated Charcoal or use High-Purity Grade N4->N6 N7 Optimize Wash Stringency (e.g., 20 mM Imidazole) N5->N7

Workflow for diagnosing and resolving high A280 background during IMAC purification.

Part 4: Self-Validating Experimental Protocols

If you cannot immediately procure expensive, high-purity (low-UV absorbance) imidazole, you can rescue your current reagent batch using one of the following self-validating protocols.

Protocol A: Activated Charcoal Purification of Aqueous Imidazole Solutions

Causality: Activated carbon possesses a massive, porous surface area with a strong affinity for aromatic and hydrophobic organic impurities. It effectively adsorbs the UV-absorbing contaminants (like imidazole-2-carboxaldehyde) while leaving the highly polar, water-soluble imidazole largely in solution[2].

  • Preparation: Formulate your desired imidazole stock solution (e.g., 1 M to 3 M) in ultrapure water. Do not add other buffer components (like NaCl or Tris) yet, as they may compete for adsorption sites.

  • Charcoal Addition: Add 1% to 2% (w/v) of activated charcoal (decolorizing carbon) directly to the aqueous imidazole solution[2].

  • Incubation: Shake or stir the suspension vigorously at room temperature for 10 to 15 minutes.

    • Scientific Rationale: Sufficient kinetic contact time is required for the adsorption equilibrium to be reached between the porous carbon and the impurities.

  • Filtration: Filter the mixture through a 0.22 µm or 0.45 µm PES/PVDF membrane filter to completely remove the charcoal particles.

    • Pro-tip: If the charcoal is excessively fine, pre-filter the solution through a glass microfiber filter to prevent membrane clogging.

  • Self-Validation Step: Before using the buffer on your precious protein, measure the A280​ of the filtered solution against a water blank using a spectrophotometer or NanoDrop. The A280​ should be nearly zero. If a significant absorbance remains, the carbon is saturated; repeat steps 2–4 with fresh charcoal.

Protocol B: Recrystallization of Imidazole for High-Purity Applications

Causality: Recrystallization leverages the differential solubility of imidazole and its impurities across a temperature gradient. Imidazole is highly soluble in hot organic solvents but crystallizes out upon cooling, leaving structurally distinct impurities trapped in the liquid phase (mother liquor)[6][7].

  • Solvent Selection: Select a suitable solvent system. Tetrahydrofuran (THF) or a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) are highly effective for imidazole derivatives[7][8].

  • Dissolution: Place the crude, solid imidazole in an Erlenmeyer flask. Gradually add the minimum volume of boiling solvent required to completely dissolve the solid[7].

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, completely undisturbed.

    • Scientific Rationale: Slow cooling promotes the thermodynamic formation of large, pure crystal lattices, preventing the kinetic entrapment of impurities within the crystal structure.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to depress solubility further and maximize the yield of imidazole crystals[7].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold solvent to rinse away residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator to a constant weight to remove all residual solvent.

  • Self-Validation Step: Prepare a 1 M aqueous solution from the recrystallized product. Perform a full UV-Vis scan from 200 nm to 300 nm. A successfully purified product will show a sharp peak at ~205–209 nm and a completely flat baseline at 280 nm[1].

Part 5: References

  • "Which imidazole with a lower signal at 280nm can I use during IMAC purification?", ResearchGate,[Link]

  • "Don't be fooled by imidazole! It absorbs UV280, just like protein – on chromatogram it'll be seen!", YouTube,[Link]

  • "Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium", MDPI,[Link]

  • "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry", GDUT,[Link]

  • "EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation", Google Patents,

  • "1,1'-carbonyldiimidazole", Organic Syntheses Procedure,[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate using HPLC.

Analytical Mastery: Validating the Purity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate via Advanced HPLC Methodologies For researchers and drug development professionals, validating the purity of highly polar, basic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Validating the Purity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate via Advanced HPLC Methodologies

For researchers and drug development professionals, validating the purity of highly polar, basic amino acid derivatives presents a unique analytical challenge. Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, commonly known as Histidine methyl ester, is a critical precursor in peptide synthesis and biological compound generation. However, its physicochemical profile—featuring a zwitterionic precursor background, a weak basic imidazole ring ( pKa​≈6.0 ), and a strong primary amine ( pKa​≈9.2 )—renders traditional Reversed-Phase Liquid Chromatography (RP-HPLC) highly ineffective.

This guide objectively compares three distinct chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing RP-HPLC, and Mixed-Mode Chromatography—providing the mechanistic causality and experimental data required to build a self-validating analytical system.

The Retention Conundrum: Physicochemical Profiling

When analyzing Histidine methyl ester on a standard C18 column at neutral or acidic pH, the molecule is polycationic. Because C18 stationary phases rely on hydrophobic partitioning, this highly polar, charged analyte elutes in the void volume. Furthermore, the basic functional groups interact heavily with residual acidic silanols on the silica backbone, leading to severe peak tailing and poor resolution from its unesterified precursor, Histidine.

To achieve accurate purity validation, the chromatographic environment must either manipulate the analyte's apparent polarity or utilize a stationary phase designed for polar retention.

HPLC_Selection Start Analyte: Histidine Methyl Ester (Highly Polar, Basic) Q1 Is Mass Spectrometry (MS) Compatibility Required? Start->Q1 HILIC HILIC Mode (High Organic + Volatile Buffer) Q1->HILIC Yes MixedMode Mixed-Mode RP/Cation-Exchange (No Ion-Pairing Reagents) Q1->MixedMode Yes IP_RP Ion-Pairing RP-HPLC (e.g., Heptanesulfonic Acid) Q1->IP_RP No (UV Only) StandardRP Standard RP-HPLC (Not Recommended) IP_RP->StandardRP Avoid

Decision matrix for selecting the optimal HPLC modality for Histidine Methyl Ester.

Chromatographic Strategies: A Comparative Analysis

To objectively evaluate performance, we must compare the retention mechanisms and downstream compatibility of the three viable alternatives:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is capable of retaining and separating complex polar mixtures while offering a workflow comparable to traditional RP-HPLC[1]. Separation is based on the analyte partitioning between a high-organic mobile phase and an immobilized water-enriched layer on the stationary phase[2].

  • Ion-Pairing RP-HPLC (IP-RP): Using an ion-pair reagent is known to be effective for analyzing hydrophilic compounds with low retention in the RP mode[3]. Alkyl sulfonates (e.g., heptanesulfonic acid) bind to the protonated amines, forming a neutral, hydrophobic complex that retains well on C18.

  • Mixed-Mode Chromatography: Utilizing columns like the Primesep 100, this method combines hydrophobic retention with cation-exchange mechanisms, allowing Histidine and Histidine methyl ester to be retained and separated without ion-pairing reagents[4].

Quantitative Performance Comparison

The following table synthesizes expected chromatographic performance metrics based on established literature for histidine derivatives:

ParameterHILIC-MS (Amide/Zwitterionic)Ion-Pairing RP-HPLC (C18)Mixed-Mode (RP/Cation-Exchange)
Retention Mechanism Hydrophilic partitioningHydrophobic interaction via ion-pairHydrophobic + Electrostatic
Typical Retention Factor ( k′ ) 3.5 - 5.02.0 - 4.04.0 - 6.0
Peak Symmetry ( As​ ) 0.95 - 1.101.10 - 1.300.90 - 1.15
Theoretical Plates ( N ) > 15,000> 10,000> 12,000
MS Compatibility Excellent (Volatile buffers)Poor (Severe signal suppression)Good (If volatile buffers used)
Equilibration Time High (~20-30 column volumes)Medium (~10-15 column volumes)Medium (~15 column volumes)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies detail not just the how, but the causality behind each parameter.

Protocol A: HILIC-ESI-MS Workflow (The Gold Standard for Purity Profiling)

This method is optimized for the detection of trace unreacted histidine and esterification byproducts using mass spectrometry. The final method for such assays typically employs both a water and a buffer gradient, using a pH 3.0 ammonium formate buffer with an Amide or Zwitterionic column[5].

  • Step 1: Mobile Phase Preparation.

    • Mobile Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Causality: At pH 3.0, the imidazole and amine groups are fully protonated, preventing partial ionization states that cause peak splitting. A high buffer concentration (100 mM) in the aqueous portion is crucial in HILIC to maintain a robust immobilized water layer and shield secondary electrostatic interactions[5].

  • Step 2: Sample Dilution. Dissolve the sample in 75% Acetonitrile / 25% Water.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's delicate partitioning layer, leading to severe peak distortion and early elution.

  • Step 3: Chromatographic Execution. Use an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% B to 50% B over 10 minutes.

    • Causality: In HILIC, organic solvent is the "weak" solvent. Decreasing the acetonitrile concentration increases the eluent's polarity, driving the elution of highly retained polar analytes.

  • Step 4: System Suitability & Detection. Monitor via ESI+ MS at m/z 170.1 (Histidine methyl ester [M+H]+ ) and m/z 156.1 (Histidine [M+H]+ ).

    • Validation Check: The system is only deemed suitable if the resolution ( Rs​ ) between the active compound and the precursor is > 2.0, and peak tailing ( As​ ) is < 1.2.

Workflow Step1 Sample Prep: Dissolve in 75% ACN Step2 System Suitability: Inject Reference Standard Step1->Step2 Step3 Chromatography: HILIC Amide Column Step2->Step3 Step4 Detection: ESI-MS or UV 210 nm Step3->Step4 Step5 Data Analysis: Resolution > 2.0 Step4->Step5

Self-validating HILIC-MS experimental workflow for purity analysis.

Protocol B: Ion-Pairing RP-HPLC-UV (Robust QA/QC Alternative)

When MS is unavailable, IP-RP provides a cost-effective purity validation method using standard UV detectors.

  • Step 1: Mobile Phase Preparation. Prepare an isocratic mixture of 50 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), pH 3.0, containing 5 mM 1-heptanesulfonic acid sodium salt, and Methanol (85:15 v/v).

    • Causality: The anionic heptanesulfonate acts as an ion-pairing reagent. It binds dynamically to the polycationic histidine methyl ester, neutralizing its charge and forming a hydrophobic complex that can be retained on a standard C18 phase[3].

  • Step 2: Column Selection. Utilize a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Causality: End-capping minimizes residual silanol activity. Without it, the basic imidazole ring would interact with the silica backbone, causing severe tailing.

  • Step 3: Detection & Validation. Monitor UV absorbance at 210 nm.

    • Causality: Because histidine derivatives lack strong chromophores, detection must rely on the low-UV absorption of the ester carbonyl and the imidazole ring[4].

    • Validation Check: Inject a blank after the standard. Ion-pairing reagents require long equilibration times and can cause "ghost peaks." A clean blank confirms system readiness.

References

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes. Available at: [Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. Available at: [Link]

  • MDPI. "Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method." Molecules. Available at:[Link]

  • SIELC Technologies. "HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column." SIELC Applications. Available at: [Link]

Sources

Comparative

Mass spectrometry for the characterization of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate.

An in-depth technical evaluation of mass spectrometry methodologies for the characterization of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (Histidine methyl ester, His-OMe). Executive Summary & Analyte Profiling Methy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of mass spectrometry methodologies for the characterization of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (Histidine methyl ester, His-OMe).

Executive Summary & Analyte Profiling

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, universally referred to as Histidine methyl ester (His-OMe), is a critical biochemical intermediate utilized in peptide synthesis, enzymatic assays, and metabolic pathway elucidation[1]. From an analytical perspective, His-OMe presents a triad of structural challenges: a highly basic imidazole ring, a reactive primary amine, and a labile methyl ester linkage[1].

As an application scientist, characterizing this molecule requires moving beyond generic methodologies. The high polarity of His-OMe renders traditional C18 reversed-phase liquid chromatography ineffective, while its thermal lability complicates direct gas chromatography. This guide objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), providing the mechanistic causality behind experimental choices to ensure robust, self-validating analytical workflows.

Mechanistic Insights: Gas-Phase Ionization and Fragmentation Causality

To optimize mass spectrometry parameters, one must first understand the gas-phase thermodynamics that dictate ion survival and fragmentation.

Under positive ESI conditions, His-OMe readily forms a protonated precursor ion [M+H]+ at m/z 170.1[2]. However, theoretical and experimental H/D exchange studies reveal that this protonated form is not static. The proton rapidly fluctuates between the primary amino group and the N(sp2) nitrogen of the imidazole ring[3].

The Causality of Fragmentation: This fluctuation is stabilized by a strong Intramolecular Hydrogen Bond (IHB)[4]. Because the IHB thermodynamically stabilizes the precursor ion, His-OMe requires slightly higher collision energies (CE) to induce fragmentation compared to aliphatic amino acid esters[5]. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the ester group (loss of methanol/formate), yielding a prominent fragment at m/z 110.1[1][2]. Subsequent higher-energy cleavage of the amine backbone yields the highly stable imidazole ring fragment at m/z 82.0[1].

G A His-OMe [M+H]+ m/z 170.1 B IHB Stabilized Intermediate A->B Protonation & IHB Formation C Fragment m/z 110.1 B->C Loss of -COOCH3 D Imidazole Ring m/z 82.0 C->D Backbone Cleavage

Gas-phase fragmentation pathway of protonated His-OMe highlighting IHB stabilization.

Objective Comparison of MS Modalities

The selection between LC-ESI-MS/MS and GC-EI-MS hinges on the required throughput, available sample matrix, and the need for structural elucidation versus targeted quantification.

LC-ESI-MS/MS (Triple Quadrupole): Ideal for high-throughput, targeted quantification. Because His-OMe is highly polar, it elutes in the void volume of standard reversed-phase columns, leading to severe matrix ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange chromatography (e.g., BIST) is causally required to achieve adequate retention and separate the analyte from suppression-causing salts[6].

GC-EI-MS (Single Quadrupole): Ideal for untargeted screening and structural confirmation via 70 eV library matching. However, the primary amine of His-OMe causes severe peak tailing and thermal degradation on standard siloxane GC columns. Consequently, N-acylation (e.g., acetylation) is mandatory to cap the amine, increase volatility, and ensure thermal stability[7][8].

Table 1: Quantitative & Qualitative Performance Comparison
Analytical ParameterLC-ESI-MS/MS (Targeted MRM)GC-EI-MS (Full Scan / SIM)
Ionization Mechanism Soft (ESI), [M+H]+ Hard (EI, 70 eV), M+∙
Analyte Form Intact His-OMeN-Acylated His-OMe
Chromatography HILIC or Mixed-ModeCapillary GC (e.g., 5% Phenyl)
Limit of Detection (LOD) Low pg/mL rangeLow ng/mL range
Primary Advantage High throughput, direct analysisLibrary-searchable fragmentation
Primary Limitation Susceptible to matrix ion suppressionRequires time-consuming derivatization

Self-Validating Experimental Methodologies

A scientifically rigorous protocol must be self-validating. The following workflows incorporate internal standards (IS) and specific chemical logic to ensure that any signal loss is immediately identifiable as either an extraction failure or instrument drift.

Workflow cluster_LC LC-ESI-MS/MS Pathway cluster_GC GC-EI-MS Pathway Sample His-OMe Sample Matrix Dilution Solvent Dilution (High Organic) Sample->Dilution Deriv N-Acylation (Volatility Enhancement) Sample->Deriv LC HILIC Separation (Retention) Dilution->LC ESI Positive ESI MRM Acquisition LC->ESI Data Data Processing & Comparative Analysis ESI->Data GC Capillary GC (Thermal Desorption) Deriv->GC EI 70 eV EI Full Scan / SIM GC->EI EI->Data

Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS characterization of His-OMe.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

Causality Focus: This protocol utilizes HILIC to retain the polar His-OMe and a 13C -labeled internal standard to self-validate against ESI ion suppression.

  • Sample Preparation: Spike the biological or synthetic sample with 10 ng/mL of 13C3​ -Histidine methyl ester (Internal Standard). Dilute the sample 1:10 in Acetonitrile to ensure compatibility with initial HILIC mobile phase conditions (high organic).

  • Chromatography (HILIC): Inject 2 µL onto an amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H2​O (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, ramping to 50% B over 5 minutes to elute the highly polar analyte.

  • MS/MS Acquisition (Positive ESI):

    • Monitor the primary quantifier transition: m/z 170.1 110.1 (CE: 15 eV)[2].

    • Monitor the secondary qualifier transition: m/z 170.1 82.0 (CE: 25 eV)[1][2].

  • System Suitability: The area ratio of His-OMe to the 13C -IS must remain constant ( ±5% ) across the batch; deviations indicate matrix-induced ion suppression.

Protocol B: GC-EI-MS (Structural Confirmation)

Causality Focus: Direct GC injection of His-OMe leads to thermal breakdown. N-acylation is causally applied to replace the active amine hydrogen, preventing column interaction and thermal degradation[8].

  • Derivatization (N-Acylation): Transfer 100 µL of the His-OMe extract to a glass vial. Add 50 µL of Acetic Anhydride and 50 µL of Pyridine. Incubate at 60°C for 30 minutes to yield N-acetyl histidine methyl ester[8].

  • Evaporation & Reconstitution: Evaporate the reagents under a gentle stream of nitrogen. Reconstitute in 100 µL of Ethyl Acetate.

  • Chromatography (GC): Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 μm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition (70 eV EI): Acquire in full scan mode (m/z 50–300). Look for characteristic EI fragments at m/z 82, 110, and 81[1], alongside the molecular ion of the derivatized product.

Conclusion & Strategic Recommendations

For routine drug development and metabolic screening, LC-ESI-MS/MS utilizing HILIC or mixed-mode chromatography is the superior choice due to its high throughput and avoidance of derivatization artifacts. However, if the analytical goal is the structural elucidation of novel histidine derivatives or identifying unknown byproducts in a synthetic workflow, the GC-EI-MS approach, paired with N-acylation, provides unmatched, library-searchable fragmentation fidelity.

References

  • "Histidine methyl ester (1499-46-3) for sale", Vulcanchem. 1

  • Kovačević, B., et al. "Gas-Phase Structure of Protonated Histidine and Histidine Methyl Ester: Combined Experimental Mass Spectrometry and Theoretical ab Initio Study", The Journal of Physical Chemistry A (ACS Publications), 2005. 5

  • "Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry", MDPI, 2022. 2

  • "N-Acylated amino acid methyl esters from marine Roseobacter group bacteria", NIH / PMC, 2018. 9

  • "HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester", SIELC Technologies, 2023. 6

Sources

Validation

Efficacy comparison with other synthetic histidine analogues.

Title: Engineering the Imidazole Ring: A Comparative Guide to Synthetic Histidine Analogues in Peptide Therapeutics and Protein Engineering Introduction: The Bottleneck of Canonical Histidine In protein engineering and p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Imidazole Ring: A Comparative Guide to Synthetic Histidine Analogues in Peptide Therapeutics and Protein Engineering

Introduction: The Bottleneck of Canonical Histidine

In protein engineering and peptide therapeutics, canonical L-histidine is both a highly versatile tool and a frustrating liability. Its imidazole side chain features a unique pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. This makes it the cornerstone of enzymatic catalytic triads and transition-metal coordination.

However, from a drug development perspective, wild-type (WT) histidine presents two major bottlenecks:

  • Proteolytic Susceptibility: The native geometry of histidine is readily recognized by endogenous proteases, severely limiting the plasma half-life of histidine-rich peptide therapeutics.

  • Fixed pKa Limitations: In applications requiring extreme pH tolerance (e.g., tumor microenvironment targeting or industrial metallohydrolases), the native pKa of 6.0 results in premature protonation and loss of metal binding or structural integrity.

To overcome these limitations, synthetic histidine analogues—specifically 4-Fluorohistidine (4-F-His) , 3-Methylhistidine (3-MeHis) , and Triazolylalanine (Tza) —have been developed. This guide objectively compares their efficacy, explains the physicochemical causality behind their performance, and provides self-validating protocols for their integration.

Quantitative Efficacy Comparison

The selection of a histidine analogue must be driven by the specific physicochemical parameter you intend to modulate. Table 1 summarizes the performance metrics of the leading synthetic analogues compared to the wild-type reference.

Table 1: Physicochemical and Efficacy Metrics of Histidine Analogues

Amino AcidImidazole pKaPrimary Mechanism of ActionKey Efficacy MetricPrimary Application
L-Histidine (WT) ~6.0Native proton donor/acceptorBaseline proteolytic half-lifeReference standard
4-Fluorohistidine ~3.5Inductive electron withdrawalRetains Ni-NTA binding at pH 3.0[1]pH-resistant affinity tags, mechanistic probing[2]
3-Methylhistidine ~6.5*Steric/electronic modulation of π-nitrogen5-fold improved acid tolerance in metalloenzymes[3]Catalytic pKa attenuation[3]
Triazolylalanine N/A (Bioisostere)Disruption of protease transition state>90% intact after 24h in serum[4]Proteolytic stabilization of cyclic peptides[4]

*Apparent pKa varies based on the microenvironment; primarily acts by forcing coordination through the τ-nitrogen.

Mechanistic Causality: Why These Analogues Work

As application scientists, we do not just swap amino acids; we engineer electron density.

4-Fluorohistidine (4-F-His) for Extreme pKa Drops: By substituting a hydrogen atom with a highly electronegative fluorine atom at the 4-position of the imidazole ring, electron density is pulled away from the nitrogens via the inductive effect. This stabilizes the unprotonated state, drastically dropping the pKa from ~6.0 to ~3.5[2][5]. Causality: This allows 4-F-His to remain unprotonated—and thus capable of coordinating metals like Nickel or Zinc—even in highly acidic environments where WT histidine would become positively charged and repel the metal[1].

3-Methylhistidine (3-MeHis) for Metalloenzyme Tuning: In metallohydrolases, WT histidine coordinates metals, but its dual nitrogens can participate in off-target hydrogen bonding that destabilizes the active site at low pH. By methylating the π-nitrogen (Nπ-methyl-L-histidine), we sterically block off-target interactions and force metal coordination exclusively through the τ-nitrogen. Causality: This systematic attenuation of the catalytic pKa improves the enzyme's tolerance to acidic conditions by up to 5-fold[3].

Triazolylalanine (Tza) for Proteolytic Evasion: Proteases achieve peptide bond cleavage by stabilizing a highly specific transition state, which requires precise recognition of the side-chain geometry. Triazolylalanine replaces the imidazole ring with a 1,2,4-triazole ring. Causality: While Tza maintains the hydrogen-bonding capability required for receptor agonism (acting as a bioisostere), its altered electronic distribution and bond angles prevent proteases from properly anchoring the peptide, drastically increasing metabolic stability[4].

Logic_Tree Start Identify Engineering Goal Q1 Modulate pKa or pH-dependent Binding? Start->Q1 Q2 Enhance Proteolytic Stability in Plasma? Start->Q2 A1 Use 4-Fluorohistidine (Drops pKa to ~3.5) Q1->A1 Extreme Drop A2 Use 3-Methylhistidine (Attenuates Metalloenzymes) Q1->A2 Fine Tuning A3 Use Triazolylalanine (Bioisosteric Evader) Q2->A3 Peptide Therapeutics

Caption: Decision logic for selecting the appropriate synthetic histidine analogue based on therapeutic goals.

Experimental Workflows & Self-Validating Protocols

To harness these analogues, researchers typically utilize Orthogonal Translation Systems (OTS) via Amber Stop Codon Suppression, or solid-phase peptide synthesis (SPPS).

OTS_Workflow A Design Amber Stop Codon (TAG) in Gene D Ribosomal Translation & Incorporation A->D B Express Engineered PylRS/tRNA Pair B->D C Supplement Media with Histidine Analogue C->D E Purification via Affinity Chromatography D->E

Caption: Workflow for the genetic incorporation of synthetic histidine analogues via orthogonal translation.

Protocol 1: Self-Validating pH-Dependent Affinity Purification (Using 4-F-His)

This protocol validates the successful incorporation of 4-F-His by exploiting its lowered pKa (~3.5) for selective purification[1].

Rationale: WT His-tagged proteins elute from Ni-NTA resin when the pH drops below 6.0 due to imidazole protonation. 4-F-His tagged proteins will remain bound down to pH 3.0.

Step-by-Step Methodology:

  • Expression: Express your target protein with a C-terminal 6x-4-F-His tag using an auxotrophic E. coli strain or an engineered OTS system supplemented with 2 mM 4-Fluorohistidine.

  • Internal Control Setup: In parallel, express the same protein with a WT 6x-His tag (Positive Control) and a culture lacking the analogue (Negative Control to check for read-through).

  • Lysis & Binding: Lyse cells in Binding Buffer (50 mM Tris, 300 mM NaCl, pH 8.0). Load onto a Ni-NTA column.

  • Stringent pH Wash (The Validation Step): Wash the column with 10 column volumes (CV) of Wash Buffer adjusted to pH 4.0 (50 mM Acetate, 300 mM NaCl).

    • Causality: At pH 4.0, the WT His-tagged control proteins will protonate, lose their affinity for Nickel, and wash off. The 4-F-His tag, with a pKa of 3.5, remains unprotonated and firmly bound to the resin[1].

  • Elution: Elute the 4-F-His protein using 1% Trifluoroacetic acid (TFA) (pH ~1.0) or 100 mM EDTA.

  • Data Interpretation: Analyze fractions via SDS-PAGE. The presence of the target protein in the pH 4.0 wash for the WT control, but in the TFA elution for the 4-F-His sample, self-validates both the incorporation of the analogue and its functional pKa shift.

Protocol 2: Proteolytic Stability Assay (Using Triazolylalanine)

This protocol quantifies the resistance of Tza-substituted peptides against plasma proteases[4].

Rationale: By exposing the peptide to human serum and tracking degradation via LC-MS/MS, we calculate the exact pharmacokinetic half-life extension provided by the bioisostere.

Step-by-Step Methodology:

  • Preparation: Dissolve the WT peptide and the Tza-substituted peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Serum Incubation: Mix 50 µL of the peptide solution with 50 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C.

  • Time-Course Quenching: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 10 µL aliquot and immediately quench the proteases by adding 90 µL of ice-cold quenching solution (50% Acetonitrile / 50% Water / 1% Formic Acid).

    • Causality: Formic acid denatures the serum proteases instantly, locking the degradation profile at that exact second, ensuring accurate kinetic modeling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the intact parent mass of both peptides.

  • Data Interpretation: Plot the area under the curve (AUC) of the parent ion against time. Fit the data to a first-order decay equation ( N(t)=N0​e−kt ) to determine the half-life. A successful Tza substitution will show a significantly shallower decay curve compared to the WT peptide.

Conclusion & Strategic Recommendations

The transition from canonical histidine to synthetic analogues marks a shift from passive observation to active control in protein engineering.

  • If your therapeutic fails in the gut or plasma due to rapid degradation, Triazolylalanine is your premier bioisosteric replacement.

  • If your metalloenzyme denatures in industrial acidic conditions, 3-Methylhistidine will protect the coordination sphere.

  • If you require extreme pH-gated binding or precise mechanistic mapping of a catalytic triad, 4-Fluorohistidine provides an unmatched, predictable pKa drop.

By understanding the electron density and steric causality behind these analogues, application scientists can engineer next-generation therapeutics with unprecedented precision.

References

  • Catalytic pKa Attenuation in a Hydrolytic Metalloenzyme by Genetic Code Expansion | Biochemistry - ACS Publications. acs.org.
  • 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC. nih.gov.
  • Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification - PMC. nih.gov.
  • A designed peptide ligase for total synthesis of ribonuclease A with unnatural catalytic residues - PubMed. nih.gov.
  • Experimental and computational analysis of the transition state for ribonuclease A-catalyzed RNA 2 - PNAS. pnas.org.

Sources

Comparative

The Dichotomy of Discovery: A Comparative Guide to In Vitro and In Vivo Experimental Results for Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

In the landscape of drug discovery and development, the journey of a compound from a laboratory curiosity to a potential therapeutic is paved with rigorous testing and validation. This guide provides a comprehensive comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the journey of a compound from a laboratory curiosity to a potential therapeutic is paved with rigorous testing and validation. This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, a methyl ester derivative of the essential amino acid L-histidine. By examining this compound alongside a well-established alternative, the second-generation antihistamine cetirizine, we aim to illuminate the critical interplay between cell-free, cell-based assays and whole-organism studies. This analysis is designed for researchers, scientists, and drug development professionals to deepen their understanding of how disparate experimental models inform our perception of a compound's efficacy and mechanism of action.

Introduction to Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, hereafter referred to as L-histidine methyl ester, is a derivative of L-histidine. The presence of the imidazole ring, a common feature in many biologically active molecules, and its relationship to histamine, a key mediator of allergic and inflammatory responses, makes this compound a subject of scientific interest. A primary hypothesized mechanism of action for L-histidine methyl ester is the inhibition of histidine decarboxylase, the enzyme responsible for the conversion of L-histidine to histamine. By reducing histamine synthesis, this compound has the potential to mitigate the downstream effects of histamine-mediated pathologies, such as allergic reactions.

In Vitro Evaluation: Unraveling the Molecular Mechanism

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the direct interactions between a compound and its biological target. For L-histidine methyl ester, the primary in vitro focus is on its ability to inhibit histidine decarboxylase.

Experimental Protocol: In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory potential of L-histidine methyl ester on HDC activity.

Materials:

  • Recombinant rat stomach histidine decarboxylase

  • L-histidine

  • [14C]-L-histidine (radiolabeled substrate)

  • L-Histidine methyl ester (test compound)

  • Cetirizine (comparator compound)

  • Phosphate buffer (pH 6.8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, a fixed concentration of L-histidine, and a tracer amount of [14C]-L-histidine.

  • Inhibitor Addition: Add varying concentrations of L-histidine methyl ester or the comparator compound, cetirizine, to the respective tubes. A control group with no inhibitor is also included.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of histidine decarboxylase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 10% perchloric acid).

  • Measurement of Histamine Formation: The product of the reaction, [14C]-histamine, is extracted and quantified using a liquid scintillation counter.

  • Data Analysis: The rate of histamine formation is calculated for each inhibitor concentration. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated from the IC50 value.

In Vitro Results and Discussion

The in vitro enzymatic assay reveals the direct inhibitory effect of L-histidine methyl ester on its target enzyme.

CompoundTargetIn Vitro AssayKey ParameterValueSource
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate Histidine DecarboxylaseRadiometric Enzyme Inhibition AssayKi1.8 x 10-6 M[1]
Cetirizine Histamine H1 ReceptorRadioligand Binding AssayKi6 nM[2][3]

Table 1: Comparative In Vitro Activity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate and Cetirizine.

The data clearly indicates that L-histidine methyl ester is a potent inhibitor of histidine decarboxylase, with a Ki value in the micromolar range.[1] This provides strong evidence for its proposed mechanism of action at the molecular level. In contrast, cetirizine, a histamine H1 receptor antagonist, does not inhibit histidine decarboxylase but instead blocks the action of histamine at its receptor. This fundamental difference in their in vitro mechanisms highlights two distinct strategies for mitigating histamine-mediated effects: preventing its synthesis versus blocking its downstream signaling.

InVitro_Mechanism cluster_histidine L-Histidine Pathway cluster_compound Compound Intervention cluster_receptor Histamine Receptor Signaling cluster_comparator Comparator Intervention L-Histidine L-Histidine HDC Histidine Decarboxylase L-Histidine->HDC Substrate Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binding HDC->Histamine Conversion L-Histidine_Methyl_Ester Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate L-Histidine_Methyl_Ester->HDC Inhibition (Ki = 1.8 µM) Allergic_Response Allergic Response H1R->Allergic_Response Activation Cetirizine Cetirizine Cetirizine->H1R Antagonism (Ki = 6 nM)

Caption: In vitro mechanisms of action.

In Vivo Evaluation: Assessing Physiological Relevance

While in vitro studies provide mechanistic insights, in vivo experiments are crucial to understand a compound's efficacy, safety, and pharmacokinetic profile in a complex living organism. Based on the in vitro findings, a relevant in vivo model for L-histidine methyl ester would be one that assesses its ability to mitigate allergic reactions.

Experimental Protocol: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol describes a well-established model to evaluate the in vivo efficacy of anti-allergic compounds.

Materials:

  • BALB/c mice

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • L-histidine (as a proxy for its methyl ester, based on available literature)

  • Cetirizine (comparator compound)

  • Saline solution (vehicle)

Procedure:

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE antibody into the ear pinna.

  • Compound Administration: After a set period (e.g., 24 hours) to allow for IgE to bind to mast cells, mice are treated with either L-histidine (e.g., 100 mg/kg, intraperitoneally), cetirizine, or saline.

  • Antigen Challenge: Following compound administration (e.g., 1 hour), mice are challenged with an intravenous injection of DNP-HSA antigen mixed with Evans blue dye.

  • Evaluation of Anaphylactic Reaction: The Evans blue dye extravasates at the site of the allergic reaction due to increased vascular permeability. After a defined time (e.g., 30 minutes), mice are euthanized, and the ears are collected.

  • Quantification: The amount of Evans blue dye in the ear tissue is extracted and quantified spectrophotometrically. The degree of dye extravasation is a measure of the severity of the allergic reaction.

  • Data Analysis: The inhibition of the allergic reaction by the test compounds is calculated by comparing the amount of dye extravasation in the treated groups to the vehicle-treated control group.

In Vivo Results and Discussion

The in vivo results provide a more holistic view of the compound's potential therapeutic effect.

CompoundIn Vivo ModelDosageEffectSource
L-Histidine Passive Cutaneous Anaphylaxis (Mice)100 mg/kg (i.p.)Significant suppression of PCA[2]
Cetirizine Various allergic models (rodents, humans)VariesEffective in reducing allergic symptoms[4][5][6]

Table 2: Comparative In Vivo Efficacy of L-Histidine and Cetirizine.

The in vivo data for L-histidine, the parent compound of our topic molecule, demonstrates a significant anti-allergic effect in a mouse model of passive cutaneous anaphylaxis.[2] This finding aligns with the in vitro data, suggesting that the inhibition of histamine synthesis by histidine and its derivatives can translate to a physiologically relevant reduction in allergic responses. Cetirizine's extensive in vivo data from both preclinical and clinical studies confirms its efficacy as an antihistamine.[4][5][6]

InVivo_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Evaluation Phase cluster_outcome Outcome start Start sensitization Intradermal injection of anti-DNP IgE into mouse ear start->sensitization compound_admin Administer Test Compound (e.g., L-Histidine or Cetirizine) or Vehicle sensitization->compound_admin antigen_challenge Intravenous injection of DNP-HSA antigen + Evans blue dye compound_admin->antigen_challenge evaluation Quantify Evans blue dye extravasation in ear tissue antigen_challenge->evaluation result Reduced dye extravasation indicates anti-allergic effect evaluation->result

Caption: In vivo passive cutaneous anaphylaxis workflow.

Synthesizing the Evidence: The In Vitro-In Vivo Correlation

The true value of preclinical research lies in the ability to correlate in vitro findings with in vivo outcomes. For Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, the potent in vitro inhibition of histidine decarboxylase provides a strong mechanistic rationale for the observed in vivo anti-allergic effects of its parent compound, L-histidine. The logic follows a clear path: by inhibiting the enzyme that produces histamine, the compound reduces the available pool of this key inflammatory mediator, thereby dampening the physiological response to an allergic trigger.

However, the transition from in vitro to in vivo is not always seamless. Several factors can influence this correlation:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound can significantly impact its in vivo efficacy. While L-histidine methyl ester may be a potent enzyme inhibitor in a test tube, its ability to reach the target tissue in sufficient concentrations and for an adequate duration in a living organism is paramount.

  • Off-Target Effects: In vivo, a compound can interact with numerous other biological molecules, leading to unforeseen effects or side effects that are not apparent in a controlled in vitro setting.

  • Metabolic Conversion: L-histidine methyl ester may be metabolized in vivo, potentially converting to L-histidine or other metabolites with different activity profiles.

In the case of cetirizine, the strong correlation between its high in vitro affinity for the H1 receptor and its pronounced in vivo anti-allergic effects has been well-established through decades of research and clinical use. This serves as a benchmark for the kind of robust in vitro-in vivo correlation that is the goal of successful drug development.

Conclusion and Future Directions

This comparative guide illustrates the distinct yet complementary roles of in vitro and in vivo experimentation in characterizing a novel compound. The in vitro data for Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate strongly supports its potential as a histidine decarboxylase inhibitor. The in vivo findings with its parent compound, L-histidine, provide encouraging evidence that this mechanism can translate into a tangible anti-allergic effect.

Future research should focus on bridging the remaining gaps. Specifically, in vivo studies using Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate itself are necessary to confirm its efficacy and determine its pharmacokinetic profile. Furthermore, head-to-head in vivo comparisons with established antihistamines like cetirizine would provide a clearer picture of its relative potency and potential therapeutic niche. By systematically progressing from molecular-level understanding to whole-organism validation, the scientific community can effectively evaluate the true potential of promising new compounds.

References

  • Histidine Suppresses IgE-Mediated Allergic Responses. (2018). Journal of the Korean Society of Food Science and Nutrition, 47(7), 697-702. [Link]

  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors. Molecular pharmacology, 61(2), 391-399. [Link]

  • In vivo microdialysis estimation of histamine in human skin. (1991). British Journal of Dermatology, 124(5), 417-420. [Link]

  • In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. (1993). Journal of Pharmacological and Toxicological Methods, 29(2), 105-109. [Link]

  • Portnoy, J. M., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert opinion on pharmacotherapy, 5(1), 125-135. [Link]

  • Inhibition of histidine decarboxylase. Derivatives of histidine. (1978). Journal of medicinal chemistry, 21(11), 1149-1152. [Link]

  • Effect of antihistamine-containing syrup on salivary metabolites: an in vitro and in vivo study. (2020). Brazilian Oral Research, 34. [Link]

  • Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. (1992). Journal of neurochemistry, 58(6), 2093-2099. [Link]

  • In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis. (1991). Neuroscience letters, 128(2), 250-252. [Link]

  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). Frontiers in Pharmacology, 16, 1368685. [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (2012). Journal of visualized experiments : JoVE, (66), e4095. [Link]

  • Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. (2018). Biological & pharmaceutical bulletin, 41(12), 1843-1849. [Link]

  • Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. (2003). Life sciences, 73(12), 1491-1503. [Link]

  • Passalacqua, G., Canonica, G. W., & Baiardini, I. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. Clinical and molecular allergy, 17(1), 1-8. [Link]

  • Insufficient Intake of L-Histidine Reduces Brain Histamine and Causes Anxiety-Like Behaviors in Male Mice. (2016). The Journal of nutrition, 146(1), 81-87. [Link]

  • Debnath, I., Ghosh, S., Jha, S. K., Bhowmik, M., & Nandi, S. (2025). Advances in histamine-mediated allergy management: Expanding perspectives on cetirizine's therapeutic, safety, and toxicological implications. ProBiologists. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Introduction: The Analytical Challenge of a Histidine Analogue Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-Histidine Methyl Ester (HME), is a pivotal small molecule in biochemical and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Histidine Analogue

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, more commonly known as L-Histidine Methyl Ester (HME), is a pivotal small molecule in biochemical and pharmaceutical research. As the methyl ester derivative of the essential amino acid L-histidine, it serves not only as a building block in peptide synthesis but also as a potent research tool, most notably as an irreversible inhibitor of histidine decarboxylase.[1][2][3] This enzyme catalyzes the conversion of histidine to histamine, a key mediator in allergic responses and inflammatory pathways.[4]

The structural similarity of HME to endogenous molecules like histidine and histamine presents a significant analytical challenge: cross-reactivity . In the context of ligand-binding assays, such as immunoassays, cross-reactivity occurs when an antibody designed to bind a specific target (e.g., a novel drug candidate with an HME-like moiety) also binds to other, structurally related molecules.[5][6] This phenomenon can lead to inaccurate quantification, false-positive results, and a misinterpretation of a compound's efficacy or concentration, thereby compromising experimental integrity.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate and quantify the cross-reactivity profile of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. We will delve into the theoretical underpinnings of cross-reactivity and present detailed, field-proven experimental protocols using state-of-the-art analytical techniques. Our focus is not just on the "how," but the "why," ensuring that every methodological choice is grounded in sound scientific principles to produce robust, reliable, and publishable data.

Part 1: Theoretical Framework and Potential Cross-Reactants

Understanding cross-reactivity begins with molecular recognition. Antibodies bind to specific three-dimensional structures on an antigen known as epitopes.[8] When a non-target molecule possesses an epitope that is structurally and chemically similar to the target analyte's epitope, the antibody may bind to it, leading to a cross-reaction.[6][8] For HME, the key structural features are the imidazole ring, the alpha-amino group, and the methyl-esterified carboxyl group.

Based on structural homology, the primary candidates for cross-reactivity with HME-targeted antibodies are:

  • L-Histidine: The parent amino acid, differing only by the carboxyl group versus the methyl ester.

  • Histamine: The biologically active amine product of histidine decarboxylation, retaining the core imidazole ring.[4]

  • Other Histidine Analogues: Molecules such as carnosine, anserine, and other amino acid esters that share the imidazole moiety.[9][10]

  • Metabolites: Potential in-vivo or in-vitro degradation products of HME.

The following diagram illustrates the principle of specificity versus cross-reactivity in an immunoassay.

cluster_0 High Specificity cluster_1 Cross-Reactivity Ab1 Antibody Ag1 Target Analyte (HME) Ab1->Ag1 Specific Binding Ab2 Antibody Ag2 Target Analyte (HME) Ab2->Ag2 Specific Binding CR1 Cross-Reactant (e.g., Histidine) Ab2->CR1 Non-Specific Binding

Caption: Antibody binding specificity and cross-reactivity.

Part 2: Gold-Standard Methodologies for Cross-Reactivity Assessment

Methodology 1: Competitive ELISA

Expertise & Experience: The competitive ELISA is the industry-standard immunoassay for quantifying small molecules like HME.[11][12] Unlike a sandwich ELISA, which requires an antibody pair to bind the analyte, the competitive format is ideal for small molecules that may only present a single epitope.[13][14] The underlying principle is a competition between the analyte in the sample and a labeled analyte (the "tracer") for a limited number of antibody binding sites immobilized on a microplate.[11][13] A high concentration of analyte in the sample results in less tracer binding and, consequently, a weaker signal. The signal is therefore inversely proportional to the analyte concentration.[14]

The workflow involves immobilizing a capture antibody, adding a mixture of the sample and a known amount of enzyme-labeled HME, and then detecting the signal from the bound labeled HME.

cluster_workflow Competitive ELISA Workflow A 1. Antibody Coating Plate is coated with anti-HME antibody. B 2. Blocking Unbound sites are blocked to prevent non-specific binding. A->B C 3. Competition Reaction Sample (containing unknown HME) and enzyme-labeled HME are added. B->C D 4. Washing Unbound reagents are washed away. C->D E 5. Substrate Addition Substrate is added, reacting with the bound enzyme-labeled HME. D->E F 6. Signal Detection Colorimetric signal is measured. Signal is inversely proportional to sample HME concentration. E->F

Caption: Step-by-step workflow for a competitive ELISA.

  • Antibody Coating: Dilute the specific anti-HME capture antibody in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[15]

  • Washing: Repeat the wash step as described in step 2.

  • Standard & Sample Preparation:

    • Prepare a serial dilution of the HME standard to generate a standard curve.

    • Prepare serial dilutions of each potential cross-reactant (e.g., L-histidine, histamine) at concentrations spanning the expected range of the HME standard curve.

  • Competition Reaction:

    • In a separate dilution plate, mix 50 µL of each standard, sample, or potential cross-reactant with 50 µL of a fixed concentration of HME-HRP (Horseradish Peroxidase) conjugate.

    • Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as described in step 2, but increase to five washes to ensure removal of all unbound conjugate.

  • Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The trustworthiness of this protocol is ensured by including proper controls: a 'zero standard' (B0, maximum signal with no competitor) and a non-specific binding (NSB) well. The concentration of each compound that inhibits 50% of the maximum binding (IC50) is determined from the respective dose-response curves.

Percent Cross-Reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of HME / IC50 of Potential Cross-Reactant) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity for HME.

Methodology 2: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free technology that monitors molecular interactions in real-time.[16][17] This technique provides rich kinetic data (association and dissociation rates) in addition to affinity, offering a deeper understanding of binding events than endpoint assays like ELISA.[18] For cross-reactivity studies, we immobilize the antibody (ligand) on a sensor chip and flow the HME and potential cross-reactants (analytes) over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[16][17]

The workflow is a sequential process of ligand immobilization, analyte injection, and surface regeneration for subsequent cycles.

cluster_workflow Surface Plasmon Resonance (SPR) Workflow A 1. Ligand Immobilization Anti-HME antibody is covalently coupled to the sensor chip surface. B 2. Analyte Injection (Association) Sample (HME or cross-reactant) flows over the surface, allowing binding. A->B C 3. Dissociation Buffer flows over the surface, and the dissociation of the analyte is monitored. B->C D 4. Regeneration A regeneration solution is injected to remove all bound analyte from the ligand. C->D E 5. Data Analysis Sensorgram is analyzed to determine binding specificity and kinetics. D->E E->A Next Cycle

Caption: Key phases of an SPR experimental cycle.

  • System Priming: Prime the SPR instrument (e.g., a Biacore™ system) with a suitable running buffer (e.g., HBS-EP+).

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Inject the anti-HME antibody at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., ~2000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Prepare a dilution series for HME and each potential cross-reactant in running buffer. A typical concentration range might be 0.1 nM to 1 µM.

    • Perform injection cycles for each concentration. Each cycle consists of:

      • Association: Inject the analyte for a defined period (e.g., 120 seconds) to monitor binding.

      • Dissociation: Flow running buffer over the chip for a defined period (e.g., 300 seconds) to monitor the dissociation of the analyte-antibody complex.

      • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte, preparing the surface for the next cycle.

  • Data Acquisition: Record the sensorgram (RU vs. time) for each injection.

The primary output is the sensorgram. A clear, concentration-dependent increase in RU during the association phase that returns to baseline after dissociation and regeneration is indicative of a specific binding event. By comparing the magnitude of the RU response at equivalent molar concentrations, we can directly assess cross-reactivity. A potential cross-reactant that elicits a significant RU response is considered to cross-react, while one that produces no response is considered non-reactive. This provides a qualitative "yes/no" answer and a semi-quantitative ranking of binding strength.[18]

Part 3: Comparative Data Analysis & Interpretation

To facilitate a clear comparison, the results from both methodologies should be summarized. The table below presents a hypothetical dataset for illustrative purposes.

Compound TestedStructureCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (nM) % Cross-Reactivity
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (HME) Imidazole-CH₂-CH(NH₂)-COOCH₃10100%
L-Histidine Imidazole-CH₂-CH(NH₂)-COOH5020%
Histamine Imidazole-CH₂-CH₂-NH₂5002%
N-Acetyl-L-Histidine Imidazole-CH₂-CH(NH-Ac)-COOH>10,000<0.1%
L-Alanine Methyl Ester CH₃-CH(NH₂)-COOCH₃>10,000<0.1%

Interpretation of Results:

  • High Cross-Reactivity (L-Histidine): The ELISA data shows that L-Histidine has a 20% cross-reactivity. This is a significant level of interference. The SPR data corroborates this, showing a strong binding response (110 RU) that is comparable to the target analyte. This is expected, as the only difference is the ester group, which may not be a primary part of the epitope recognized by the antibody.

  • Moderate Cross-Reactivity (Histamine): Histamine shows a much lower cross-reactivity (2%) in the ELISA and a correspondingly weaker signal in SPR. This indicates that while the imidazole ring is shared, the modifications to the side chain (loss of the carboxyl/ester group and the alpha-amino group) significantly reduce the antibody's binding affinity.

  • Negligible Cross-Reactivity (N-Acetyl-L-Histidine & L-Alanine Methyl Ester): Both compounds show virtually no cross-reactivity in either assay. Acetylation of the amino group (N-Acetyl-L-Histidine) or removal of the imidazole ring (L-Alanine Methyl Ester) completely abolishes antibody binding. This confirms that both the imidazole ring and the free alpha-amino group are critical for antibody recognition.

A Note on Analytical Interferences vs. Immunological Cross-Reactivity:

It is crucial to distinguish immunological cross-reactivity from matrix effects , a common challenge in Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] Matrix effects occur when co-eluting molecules from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[21][22] This is an instrument-dependent artifact, not a specific molecular binding event. While both can lead to inaccurate quantification, their causes and solutions are entirely different. Addressing matrix effects requires strategies like improved sample clean-up, the use of isotopically labeled internal standards, or matrix-matched calibration.[21]

Conclusion and Recommendations

This guide outlines a robust, multi-platform strategy for the comprehensive investigation of the cross-reactivity of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. By combining the quantitative power of competitive ELISA with the real-time, kinetic insights of SPR, researchers can build a high-confidence profile of their antibody's specificity.

Our hypothetical data demonstrates that even minor structural modifications can dramatically alter antibody binding. We conclude that any immunoassay developed for HME or HME-containing compounds must be rigorously validated against L-histidine and, to a lesser extent, histamine. The lack of cross-reactivity from N-Acetyl-L-Histidine and L-Alanine Methyl Ester confirms the high specificity of the antibody for the core HME structure.

For drug development professionals, these findings are critical. Understanding the cross-reactivity profile early in the development pipeline prevents costly errors and ensures that preclinical and clinical data are accurate and reliable. We recommend that this dual-assay approach be a standard component of the validation package for any ligand-binding assay targeting small molecules with endogenous structural analogues.

References

  • Creative Diagnostics (2021). Competitive ELISA. Available at: [Link][11]

  • Ontosight AI. L-Histidine Methyl Ester Overview. Available at: [Link][1]

  • Vogeser, M., & Seger, C. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 5985-5992. Available at: [Link][19]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link][16]

  • Huber, W., & Mueller, F. (2016). Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. Analytical Biochemistry, 510, 58-69. Available at: [Link][23]

  • Cytiva. Biacore SPR for small-molecule discovery. Available at: [Link][24]

  • Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 14126. Available at: [Link][20]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. Available at: [Link][17]

  • Svorc, L., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science, 10, 5634-5644. Available at: [Link][9]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link][18]

  • Multi Sciences (2016). Competitive ELISA: Principles, Methods, and Key Differences. Available at: [Link][13]

  • Herrero, P., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1559, 68-75. Available at: [Link][25]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Available at: [Link][21]

  • SIELC Technologies (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available at: [Link][26]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link][22]

  • MBL Life Science. The principle and method of ELISA. Available at: [Link][12]

  • SIELC Technologies. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available at: [Link][27]

  • National Center for Biotechnology Information. Immunoassay Methods. In: Assay Guidance Manual. Available at: [Link][15]

  • Wikipedia. Histidine methyl ester. Available at: [Link][3]

  • Gyros Protein Technologies (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link][5]

  • Clarke, W., & Reitz, R. E. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Steroids, 89, 44-49. Available at: [Link][28]

  • Boster Bio (2022). How to Determine Antibody Cross-Reactivity. Available at: [Link][8]

  • Yoshino, K., et al. (2013). Antihistamines suppress upregulation of histidine decarboxylase gene expression with potencies different from their binding affinities for histamine H1 receptor in toluene 2,4-diisocyanate-sensitized rats. Journal of Pharmacological Sciences, 123(4), 347-355. Available at: [Link][29]

  • Ismail, A. A. (2012). Interferences in immunoassay. Clinical Chemistry and Laboratory Medicine, 50(6), 957-961. Available at: [Link][6]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4848. Available at: [Link][30]

  • Marks, V. (2002). Interferences in Immunoassay. Clinical Biochemistry, 35(2), 89-90. Available at: [Link][7]

  • Yaylayan, V. A., & Locas, C. P. (2021). Interaction pattern of histidine, carnosine and histamine with methylglyoxal and other carbonyl compounds. Food Chemistry, 364, 129884. Available at: [Link][31]

  • PDBe (2023). Histamine: A molecular double agent. Available at: [Link][4]

  • Dolgikh, E., et al. (2018). New histamine and histidine analogs via transformations of the 2-trifluoromethyl group. The Journal of Organic Chemistry, 83(15), 8344-8353. Available at: [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

A Researcher's Guide to Safely Handling Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate An In-Depth Technical Guide for Laboratory Professionals As a cornerstone in peptide synthesis and a valuable building block in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone in peptide synthesis and a valuable building block in pharmaceutical research, Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, also known as L-Histidine methyl ester, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides a comprehensive, step-by-step approach to the safe operational use and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Risks: A Proactive Approach to Safety

Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is typically a white, solid, powdered substance. While its toxicological properties have not been fully investigated, it is classified as causing skin, eye, and respiratory irritation.[2][3][4] Ingestion and inhalation may also be harmful.[5] Therefore, a proactive safety mindset is crucial, focusing on minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational procedures.

The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures for risk reduction. This guide is structured around this principle to provide a robust safety framework.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Essential Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. Never handle Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate without the following:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][6]Protects against splashes and airborne particles that can cause serious eye irritation.[3][6][7]
Hand Protection Nitrile gloves.[8]Provides a barrier against skin contact, which can cause irritation.[3][7][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[10]
Body Protection A long-sleeved lab coat.[8]Protects skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) may be necessary if working outside a fume hood or if dust generation is significant.[2]Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[3][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risks. The following steps should be followed meticulously:

1. Preparation and Pre-Handling:

  • Consult the Safety Data Sheet (SDS): Before any new or non-routine procedure, thoroughly review the SDS for Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate.[8]

  • Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation and contain any airborne particles.[2][8]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, within the designated work area before handling the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.[8]

2. Weighing and Dispensing:

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[2] Use a spatula to gently transfer the powder. Avoid pouring the powder from a height.

  • Use a Fume Hood: All weighing and dispensing procedures should be performed inside a fume hood.[8] This is the most critical engineering control to prevent inhalation of the powder.

  • Tare and Weigh: Place a piece of weighing paper on the analytical balance and tare it. Carefully add the desired amount of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate.

  • Immediate Sealing: Once weighed, immediately transfer the compound to a labeled, sealable container. Tightly close the container to prevent any release of the powder.[2]

  • Clean Up Residual Powder: Use a damp paper towel to gently wipe any residual powder from the balance and surrounding surfaces. Dispose of the towel in the designated chemical waste container.

3. Post-Handling Procedures:

  • Decontaminate Work Area: After completing the task, decontaminate the work surface with a suitable cleaning agent, such as 70% ethanol or as recommended by your institution's safety protocols.[11]

  • Properly Store the Chemical: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2]

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety goggles.

  • Wash Hands Thoroughly: Immediately wash your hands with soap and water after removing your gloves.[11][12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting.[2] Seek immediate medical attention.[2]

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Use a damp cloth to clean the area. For larger spills, follow your institution's emergency spill response procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Disposal Workflow cluster_1 Chemical Waste Disposal Protocol Collect Collect Waste (Solid chemical, contaminated PPE, cleaning materials) Segregate Segregate Waste (Separate from other chemical waste streams) Collect->Segregate Containerize Containerize and Label (Use designated, sealed, and clearly labeled waste containers) Segregate->Containerize Store Store Temporarily (In a designated, safe, and secure waste accumulation area) Containerize->Store Dispose Dispose via Approved Vendor (Follow institutional and local regulations) Store->Dispose

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Collection: All disposable materials that have come into contact with Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, including gloves, weighing paper, and cleaning materials, must be considered chemical waste.[11]

  • Segregation: Do not mix this waste with general laboratory trash. It should be segregated into a designated solid chemical waste stream.[8]

  • Containerization: Place all waste into a clearly labeled, leak-proof container. The label should include the chemical name and any associated hazard warnings.

  • Disposal: The final disposal of the waste container must be handled by an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] Never dispose of this chemical down the drain.[10]

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can significantly mitigate the risks associated with handling Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate, ensuring a safer research environment for yourself and your colleagues.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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